(2S)-2-amino-3-methylpentanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4?,5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKZVBTJJNPAG-AKGZTFGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of (2S)-2-amino-3-methylpentanoic Acid (L-Isoleucine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-amino-3-methylpentanoic acid, commonly known as L-isoleucine, is an essential α-amino acid vital for protein synthesis and various metabolic functions.[1] As one of the three branched-chain amino acids (BCAAs), its unique chemical properties are fundamental to its biological role and its application in pharmaceutical and biotechnological research. This technical guide provides a comprehensive overview of the core chemical properties of L-isoleucine, detailed experimental protocols for their determination, and insights into its involvement in key biological pathways.
Physicochemical Properties
The fundamental physicochemical properties of L-isoleucine are summarized in the tables below, providing a consolidated reference for researchers.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C6H13NO2 | [2][3] |
| Molecular Weight | 131.17 g/mol | [4][5][6] |
| Appearance | White crystalline powder or crystalline leaflets | [4][7] |
| Taste | Bitter | [7] |
| Density | 1.3060 g/cm³ | [4] |
| Melting Point | 288 °C (decomposes) | [3][7] |
| Sublimation Point | 168-170 °C | [7][8] |
| Boiling Point | 225.8 ± 23.0 °C (Predicted) | [2][3][8] |
Table 2: Acid-Base Properties
| Property | Value | Reference |
| pKa1 (α-carboxyl group) | 2.36 | [1][9][10][11] |
| pKa2 (α-amino group) | 9.60 | [1][9][10][11] |
| Isoelectric Point (pI) | 6.02 | [9][10] |
Table 3: Solubility Data
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 41.2 g/L | 50 | [2][12] |
| Hot Alcohol | Slightly soluble | - | [7] |
| Ether | Insoluble | - | [2][5][12] |
| Dilute Mineral Acids | Soluble | - | [7] |
| Alkaline Solutions | Soluble | - | [7] |
| Ethyl Acetate | 8.913 x 10⁻³ (mole fraction) | 50 | [13] |
| Acetone | 0.120 x 10⁻³ (mole fraction) | 10 | [13] |
Note: The solubility of L-isoleucine in water is influenced by pH and temperature. It is least soluble at its isoelectric point and solubility generally increases with temperature.[4][14]
Table 4: Optical Properties
| Property | Value | Conditions | Reference |
| Specific Rotation [α]D | +38.9° to +41.8° | c=4, 6N HCl, 20°C | [5][12] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and identification of L-isoleucine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of L-isoleucine. The chemical shifts are sensitive to the solvent and pH.
¹H NMR (D₂O, 500 MHz):
-
δ ~0.93 (t, 3H, -CH₃)
-
δ ~1.25 (m, 2H, -CH₂-)
-
δ ~1.46 (m, 1H, -CH-)
-
δ ~1.97 (m, 1H, -CH-)
-
δ ~3.66 (d, 1H, α-CH)
¹³C NMR (D₂O, 125 MHz):
-
δ ~13.8 (-CH₃)
-
δ ~17.4 (-CH₃)
-
δ ~27.2 (-CH₂-)
-
δ ~38.6 (-CH-)
-
δ ~62.2 (α-CH)
-
δ ~177.0 (C=O)
(Note: Chemical shifts are approximate and can vary based on experimental conditions.)[15]
Infrared (IR) Spectroscopy
The IR spectrum of L-isoleucine shows characteristic absorption bands for its functional groups.
Key IR Absorption Bands (KBr pellet):
-
~3100-3000 cm⁻¹ (N-H stretch of amino group)
-
~3000-2800 cm⁻¹ (C-H stretch of alkyl groups)
-
~1600-1500 cm⁻¹ (N-H bend of amino group)
-
~1600-1550 cm⁻¹ (C=O stretch of carboxylate)
-
~1400 cm⁻¹ (C-O symmetric stretch of carboxylate)
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a common method for the mass spectrometric analysis of L-isoleucine. The protonated molecule [M+H]⁺ is typically observed at m/z 132.102.
Crystal Structure
L-isoleucine crystallizes in the monoclinic space group P2₁, with unit cell dimensions a = 9.75 Å, b = 5.32 Å, c = 14.12 Å, and β = 95.8°.[16] The crystal structure consists of hydrogen-bonded double layers of molecules.[16]
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constants (pKa) of L-isoleucine using potentiometric titration.
Materials:
-
L-isoleucine
-
0.1 M Hydrochloric acid (HCl) solution, standardized
-
0.1 M Sodium hydroxide (NaOH) solution, standardized
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker (100 mL)
-
Pipette (20 mL)
-
Distilled water
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.13 g of L-isoleucine and dissolve it in 50 mL of distilled water in a 100 mL beaker.
-
Titration with HCl:
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Fill a burette with standardized 0.1 M HCl.
-
Record the initial pH of the L-isoleucine solution.
-
Add the HCl solution in small increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.
-
Continue the titration until the pH drops to approximately 1.5.
-
-
Titration with NaOH:
-
Prepare another identical L-isoleucine solution.
-
Fill a separate burette with standardized 0.1 M NaOH.
-
Record the initial pH.
-
Add the NaOH solution in small increments, recording the pH and total volume added after each addition.
-
Continue the titration until the pH rises to approximately 12.5.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of titrant (HCl and NaOH) added.
-
The pKa values correspond to the pH at the midpoints of the buffering regions (the relatively flat portions of the curve). pKa1 (carboxyl group) is determined from the titration with HCl, and pKa2 (amino group) is determined from the titration with NaOH.
-
The isoelectric point (pI) can be calculated as the average of pKa1 and pKa2.
-
Determination of Solubility by the Gravimetric Method
This protocol describes a static gravimetric method for determining the solubility of L-isoleucine in a given solvent at a specific temperature.
Materials:
-
L-isoleucine
-
Solvent of interest (e.g., water, ethanol)
-
Thermostatically controlled water bath or incubator
-
Vials with screw caps
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter)
-
Evaporating dish
-
Oven
Procedure:
-
Sample Preparation: Add an excess amount of L-isoleucine to a vial containing a known volume of the solvent.
-
Equilibration: Tightly cap the vial and place it in the thermostatically controlled environment at the desired temperature. Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous stirring or agitation to ensure saturation.
-
Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe and filter it to remove any undissolved solids.
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer the filtered saturated solution to the pre-weighed evaporating dish and reweigh to determine the mass of the solution.
-
Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the L-isoleucine (e.g., 105°C for aqueous solutions).
-
Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation: The solubility can be calculated as the mass of the dried L-isoleucine divided by the mass or volume of the solvent.
Spectroscopic Analysis Protocols
4.3.1 NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of L-isoleucine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.
-
If the solution is not clear, filter it to remove any particulate matter.
Instrument Settings (for a 500 MHz spectrometer):
-
¹H NMR:
-
Observe frequency: ~500 MHz
-
Number of scans: 16-64 (depending on concentration)
-
Relaxation delay: 1-2 seconds
-
Pulse width: Calibrated 90° pulse
-
-
¹³C NMR:
-
Observe frequency: ~125 MHz
-
Number of scans: 1024 or more
-
Relaxation delay: 2-5 seconds
-
Proton decoupling: Applied during acquisition
-
4.3.2 FT-IR Spectroscopy (KBr Pellet Method)
Procedure:
-
Thoroughly grind 1-2 mg of dry L-isoleucine with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[17][18]
-
Transfer a portion of the mixture into a pellet press die.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[6]
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
4.3.3 Mass Spectrometry (Electrospray Ionization)
Sample Preparation:
-
Prepare a dilute solution of L-isoleucine (e.g., 10-100 µM) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
Instrument Settings (typical for an ESI-Q-TOF or Ion Trap):
-
Ionization mode: Positive
-
Capillary voltage: 3-4 kV
-
Drying gas flow: 5-10 L/min
-
Drying gas temperature: 200-300 °C
-
Nebulizer pressure: 1-2 bar
-
Mass range: m/z 50-500
X-Ray Crystallography for Crystal Structure Determination
This protocol provides a general workflow for single-crystal X-ray diffraction.
Procedure:
-
Crystal Growth: Grow single crystals of L-isoleucine of suitable size and quality (typically 0.1-0.5 mm in all dimensions) by slow evaporation of a saturated solution, cooling of a saturated solution, or vapor diffusion.
-
Crystal Mounting: Select a well-formed crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in the X-ray beam of a diffractometer.
-
Cool the crystal (typically to 100 K) to minimize thermal motion and radiation damage.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
Integrate the diffraction spots to obtain their intensities.
-
Correct the data for experimental factors (e.g., Lorentz and polarization effects).
-
Determine the unit cell parameters and space group.
-
-
Structure Solution and Refinement:
-
Solve the phase problem to obtain an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.[19]
-
Biological Signaling and Biosynthesis
L-Isoleucine and the mTOR Signaling Pathway
L-isoleucine, along with other branched-chain amino acids, plays a crucial role in activating the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[4][20] The presence of sufficient amino acids, including L-isoleucine, is a prerequisite for mTORC1 activation.[21]
Caption: L-Isoleucine activates mTORC1 signaling.
Biosynthesis of L-Isoleucine
In plants and bacteria, L-isoleucine is synthesized from threonine in a multi-step enzymatic pathway.[16] This pathway is not present in humans, making isoleucine an essential amino acid that must be obtained from the diet.
Caption: Biosynthesis pathway of L-Isoleucine.
Safety and Handling
L-isoleucine is generally considered safe and is a component of many nutritional supplements. However, as with any chemical, appropriate safety precautions should be taken.
-
Handling: Avoid contact with skin and eyes. Avoid creating dust.[22][23]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[12][24]
-
First Aid:
For detailed safety information, refer to the Safety Data Sheet (SDS).[4][12][22][23][24]
References
- 1. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 2. L-isoleucine biosynthesis I (from threonine) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scienceijsar.com [scienceijsar.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How Do You Prepare A Kbr Pellet For Ir Spectroscopy? Master The Key Steps For A Clear Spectrum - Kintek Solution [kindle-tech.com]
- 7. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]
- 8. Strategies to Enhance l-Isoleucine Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the Complete Suite of the Leucine and Isoleucine Isomers: Towards Prediction of Ion Mobility Separation Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. Mechanisms of amino acid sensing by the mTORC1 pathway [dspace.mit.edu]
- 12. fishersci.at [fishersci.at]
- 13. A recursive pathway for isoleucine biosynthesis arises from enzyme promiscuity [elifesciences.org]
- 14. Underground isoleucine biosynthesis pathways in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmajournal.net [pharmajournal.net]
- 16. researchgate.net [researchgate.net]
- 17. shimadzu.com [shimadzu.com]
- 18. m.youtube.com [m.youtube.com]
- 19. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Amino Acids Regulate mTORC1 by an Obligate Two-step Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lobachemie.com [lobachemie.com]
- 23. shop-usa.enartis.com [shop-usa.enartis.com]
- 24. ajiaminoscience.eu [ajiaminoscience.eu]
An In-depth Technical Guide on the Crystal Structure of (2S)-2-amino-3-methylpentanoic acid (L-Isoleucine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of (2S)-2-amino-3-methylpentanoic acid, commonly known as L-isoleucine. An essential branched-chain amino acid (BCAA), L-isoleucine is fundamental to protein synthesis and plays a crucial role in metabolic regulation.[1] Understanding its three-dimensional atomic arrangement is vital for applications in structural biology, drug design, and material science. This document details its crystallographic parameters, molecular and supramolecular features, the experimental protocols for structure determination, and its role in biological signaling pathways.
Crystallographic Data of L-Isoleucine
L-Isoleucine has been observed to crystallize in different polymorphic forms, primarily in the monoclinic space group P2₁.[2][3][4][5] The molecules in the crystal structure exist as zwitterions, a common feature for amino acids in the solid state.[2][4][5] The crystal packing is characterized by distinct double layers formed through hydrogen bonding, with the hydrophobic side chains facing each other.[3]
Below is a summary of the quantitative crystallographic data from various studies. The existence of multiple polymorphs highlights the sensitivity of crystallization to experimental conditions.
| Parameter | Polymorph 1 | Polymorph 2 (New Polymorph) |
| Chemical Formula | C₆H₁₃NO₂ | C₆H₁₃NO₂ |
| Molecular Weight | 131.2 g/mol | 131.17 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁ |
| Unit Cell Dimensions | a = 9.75(2) Åb = 5.32(2) Åc = 14.12(2) Åβ = 95.8(2)° | a = 10.478(3) Åb = 5.318(2) Åc = 25.594(8) Åβ = 94.39(3)° |
| Unit Cell Volume (V) | 723.0 ų | 1421.9(8) ų |
| Molecules per Unit Cell (Z) | 4 | 8 (4 independent molecules in asymmetric unit) |
| Calculated Density (Dx) | 1.196 g/cm³ | 1.226 g/cm³ |
| Data Source | Torii & Iitaka (1971)[3] | Curland et al. (2018)[2][4][5] |
Note: Another study has reported an orthorhombic space group (P2₁2₁2₁) for L-isoleucine, indicating significant polymorphism.[6]
Molecular and Supramolecular Features
In its crystalline form, the L-isoleucine molecule exhibits distinct conformational properties. Studies have identified two primary conformations for the side chain, often referred to as "extended" and "folded".[7] Within the asymmetric unit of the newer polymorph, the four independent molecules show variations in the rotational angles around the Cα-Cβ bond.[3]
The supramolecular architecture is dominated by a network of N—H···O hydrogen bonds that link the zwitterionic molecules.[2][4] These interactions form extensive double layers. The hydrophobic aliphatic side chains of the isoleucine molecules protrude from these hydrogen-bonded layers, stacking together in an anti-parallel fashion.[2][4] This segregation of polar and non-polar regions is a defining characteristic of the L-isoleucine crystal structure and is closely related to the structures of other hydrophobic amino acids like L-valine.[3]
Experimental Protocol: X-ray Crystallography
The determination of the L-isoleucine crystal structure is achieved through single-crystal X-ray diffraction. The generalized workflow involves sample preparation, crystallization, data collection, and structure solution and refinement.[8][9]
-
Synthesis and Crystallization :
-
High-purity L-isoleucine is dissolved in a suitable solvent, such as an aqueous solution.
-
Single crystals are grown via slow evaporation of the solvent at a controlled temperature.[3] For small molecules, techniques like vapor diffusion (hanging or sitting drop) are also commonly employed.[10] Crystals of L-isoleucine have been described as colorless thin plates.[3]
-
-
Data Collection :
-
A suitable single crystal is selected and mounted on a goniometer.
-
The crystal is placed in a monochromatic X-ray beam. Modern studies use diffractometers equipped with sensitive area detectors like CCDs.[9]
-
The crystal is rotated in the beam, and a series of diffraction patterns are collected.[11] The intensities and positions of the diffracted spots are recorded.[8]
-
-
Data Processing :
-
The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group from the systematic absences in the diffraction pattern.[8]
-
The intensities of all reflections are integrated and scaled to produce a final reflection file.
-
-
Structure Solution and Refinement :
-
The "phase problem" is solved to calculate an initial electron density map. For small molecules, direct methods are typically successful.
-
An initial atomic model of the L-isoleucine molecule is built into the electron density map.[11]
-
The model is refined using computational techniques, such as full-matrix least-squares, to improve the fit between the calculated and observed diffraction data.[3] This iterative process adjusts atomic positions and thermal parameters until convergence is reached, resulting in a final, validated crystal structure.
-
Biological Context: L-Isoleucine Signaling Pathways
Beyond its structural role in proteins, L-isoleucine is an important signaling molecule, particularly in the regulation of the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is a central controller of cell growth, proliferation, and protein synthesis in response to nutrients, growth factors, and energy status.[12]
Isoleucine, along with leucine, acts as a key signal of amino acid availability to activate mTOR Complex 1 (mTORC1).[13][14] This activation leads to the phosphorylation and regulation of downstream targets, including S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), which in turn promote mRNA translation and protein synthesis.[12][15] Studies have shown that supplementation with L-isoleucine can increase the phosphorylation of mTOR, S6K1, and ribosomal protein S6 (rpS6).[13][16]
In plants and microorganisms, L-isoleucine is synthesized via a multi-step enzymatic pathway starting from threonine.[17] This pathway is subject to feedback regulation by isoleucine, leucine, and valine.[17]
References
- 1. Isoleucine - Wikipedia [en.wikipedia.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. cris.iucc.ac.il [cris.iucc.ac.il]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. phys.libretexts.org [phys.libretexts.org]
- 11. Protein X-ray Crystallography: Principles & The Technique [proteinstructures.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoleucine Regulates the Synthesis of Pancreatic Enzymes via the Activation of mRNA Expression and Phosphorylation in the Mammalian Target of Rapamycin Signalling Pathways in Pancreatic Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. L-isoleucine biosynthesis I (from threonine) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
The Multifaceted Role of (2S)-2-amino-3-methylpentanoic Acid in Muscle Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-2-amino-3-methylpentanoic acid, also known as L-isoleucine, is an essential branched-chain amino acid (BCAA) that plays a critical role in skeletal muscle metabolism. Beyond its fundamental function as a substrate for protein synthesis, L-isoleucine acts as a signaling molecule, influencing key metabolic processes such as glucose uptake and the regulation of protein turnover. This technical guide provides an in-depth analysis of the functions of L-isoleucine in muscle metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of L-isoleucine in metabolic and muscle-related disorders.
Introduction
Skeletal muscle is a primary site for glucose and amino acid metabolism, and its proper function is crucial for whole-body metabolic homeostasis. L-isoleucine, one of the three BCAAs, is metabolized predominantly in skeletal muscle, unlike most other amino acids which are catabolized in the liver[1]. This unique metabolic fate underscores its significance in muscle physiology.
L-isoleucine has been shown to stimulate muscle protein synthesis, a vital process for muscle growth and repair[2][3]. Furthermore, emerging evidence highlights its role in enhancing glucose uptake into muscle cells, a process that is critical for energy production and blood glucose regulation[4][5]. These functions are mediated through complex signaling networks, most notably the mechanistic target of rapamycin (mTOR) pathway.
This guide will explore the molecular mechanisms through which L-isoleucine exerts its effects on muscle metabolism, present quantitative data from key studies, and provide detailed protocols for the experimental techniques used to investigate these functions.
L-Isoleucine and Muscle Protein Synthesis
L-isoleucine is an indispensable component for the synthesis of new muscle proteins[3][6]. While leucine is often considered the primary BCAA responsible for stimulating protein synthesis, isoleucine also plays a significant, independent role in this process.
Activation of the mTORC1 Signaling Pathway
The mTORC1 pathway is a central regulator of cell growth and protein synthesis. L-isoleucine, similar to L-leucine, can activate mTORC1, leading to the phosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1)[7][8]. Phosphorylation of S6K1 and 4E-BP1 ultimately leads to an increase in the translation of mRNAs that encode for proteins involved in muscle growth.
One study demonstrated that supplementation of L-isoleucine in bovine mammary cells led to a significant increase in the phosphorylation of mTOR, S6K1, and ribosomal protein S6 (rpS6)[8].
Quantitative Data on L-Isoleucine and Muscle Protein Synthesis
The following table summarizes the quantitative effects of L-isoleucine on key markers of muscle protein synthesis.
| Parameter | Experimental Model | Treatment | Fold Change vs. Control | Reference |
| mTOR Phosphorylation | Bovine Mammary Tissue Slices | L-isoleucine Supplementation | Increased (P < 0.05) | [8] |
| S6K1 Phosphorylation | Bovine Mammary Tissue Slices | L-isoleucine Supplementation | Increased (P < 0.05) | [8] |
| rpS6 Phosphorylation | Bovine Mammary Tissue Slices | L-isoleucine Supplementation | Increased (P < 0.05) | [8] |
| Myosin Heavy Chain (MyHC) Protein Levels | Mouse Gastrocnemius Muscle | High-Fat Diet + 25 g/L L-isoleucine | Upregulated | [2] |
| Myogenin (MyoG) Protein Levels | Mouse Gastrocnemius Muscle | High-Fat Diet + 25 g/L L-isoleucine | Upregulated | [2] |
L-Isoleucine and Glucose Metabolism in Muscle
L-isoleucine has been identified as a potent stimulator of glucose uptake in skeletal muscle, a function that is largely independent of insulin[4][5]. This has significant implications for the management of metabolic disorders such as type 2 diabetes.
GLUT4 Translocation and Glucose Uptake
The primary mechanism by which L-isoleucine enhances glucose uptake is by promoting the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane of muscle cells[9][10]. This increased presence of GLUT4 on the cell surface facilitates the transport of glucose from the bloodstream into the muscle. Studies in C2C12 myotubes have shown that isoleucine treatment significantly increases the expression of both GLUT1 and GLUT4[9][11].
Quantitative Data on L-Isoleucine and Glucose Uptake
The table below presents quantitative data on the effects of L-isoleucine on glucose uptake and related parameters in muscle.
| Parameter | Experimental Model | Isoleucine Concentration | Incubation Time | % Increase vs. Control | Reference |
| 2-Deoxyglucose Uptake | C2C12 Myotubes | 1 mM | - | 16.8% | [4][5] |
| 2-Deoxyglucose Uptake | C2C12 Myotubes | 5 mM | 3 h | Significant (P < 0.05) | [9] |
| 2-Deoxyglucose Uptake | C2C12 Myotubes | 7 mM | 3 h | Significant (P < 0.05) | [9] |
| 2-Deoxyglucose Uptake | C2C12 Myotubes | 10 mM | 3 h | Significant (P < 0.05) | [9] |
| Glucose Uptake | Rat Skeletal Muscle (in vivo) | 0.3-0.45 mg/kg | - | 73% | [6][12] |
| GLUT1 Protein Expression | Pig Red Muscle | Diet Supplementation | - | Enhanced (P < 0.05) | [9][11] |
| GLUT4 Protein Expression | Pig Red and White Muscle | Diet Supplementation | - | Enhanced (P < 0.05) | [9][11] |
Signaling Pathways
The metabolic effects of L-isoleucine in muscle are orchestrated by intricate signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
In Vitro C2C12 Myotube Glucose Uptake Assay
This protocol describes how to measure glucose uptake in differentiated C2C12 myotubes, a common in vitro model for skeletal muscle.
Materials:
-
C2C12 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin
-
Krebs-Ringer-HEPES (KRH) buffer
-
L-isoleucine
-
2-deoxy-D-[3H]glucose
-
NaOH or SDS lysis buffer
-
BCA Protein Assay Kit
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
For differentiation, seed myoblasts at a high density and, upon reaching confluence, switch to DMEM with 2% horse serum.
-
Allow cells to differentiate for 4-6 days, with media changes every 48 hours.
-
-
Glucose Uptake Assay:
-
Serum starve the differentiated myotubes for 3-4 hours in DMEM without serum.
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells with the desired concentrations of L-isoleucine in KRH buffer for 30-60 minutes.
-
Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose to each well and incubate for 5-10 minutes.
-
Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Determine the radioactivity in a portion of the lysate using a scintillation counter.
-
Use another portion of the lysate to determine the protein concentration using a BCA assay for normalization.
-
Western Blot Analysis of mTORC1 Signaling Proteins
This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the mTORC1 signaling pathway in muscle tissue or cells.
Materials:
-
Muscle tissue or cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize muscle tissue or lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
L-isoleucine is a key regulator of muscle metabolism, with significant effects on both protein synthesis and glucose uptake. Its ability to stimulate the mTORC1 pathway and enhance GLUT4 translocation highlights its potential as a therapeutic agent for conditions characterized by muscle wasting and insulin resistance. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the multifaceted roles of L-isoleucine in skeletal muscle. Future studies should aim to further elucidate the precise molecular mechanisms of L-isoleucine action and explore its efficacy in clinical settings.
References
- 1. Leucine Modulates Mitochondrial Biogenesis and SIRT1-AMPK Signaling in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoleucine increases muscle mass through promoting myogenesis and intramyocellular fat deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myokem.com [myokem.com]
- 4. Isoleucine, a potent plasma glucose-lowering amino acid, stimulates glucose uptake in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. examine.com [examine.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of isoleucine on glucose uptake through the enhancement of muscular membrane concentrations of GLUT1 and GLUT4 and intestinal membrane concentrations of Na+/glucose co-transporter 1 (SGLT-1) and GLUT2 | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of isoleucine on glucose uptake through the enhancement of muscular membrane concentrations of GLUT1 and GLUT4 and intestinal membrane concentrations of Na+/glucose co-transporter 1 (SGLT-1) and GLUT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
L-Isoleucine Signaling Pathways in Insulin Resistance: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate relationship between branched-chain amino acids (BCAAs), including L-isoleucine, and insulin resistance is a critical area of investigation in metabolic disease research. Elevated circulating levels of BCAAs are strongly associated with insulin resistance, type 2 diabetes, and obesity.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the core signaling pathways modulated by L-isoleucine that contribute to the development of insulin resistance, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Signaling Pathway: The mTORC1-S6K1 Axis
A central mechanism by which elevated L-isoleucine and other BCAAs are hypothesized to induce insulin resistance is through the persistent activation of the mammalian target of rapamycin complex 1 (mTORC1).[1][2][5] L-isoleucine, along with leucine, can independently and additively activate mTORC1 signaling.[7] This activation triggers a downstream cascade that ultimately impairs insulin signaling.
The key effector in this pathway is the ribosomal protein S6 kinase 1 (S6K1), a direct target of mTORC1.[3][8][9] Activated S6K1 can phosphorylate multiple serine residues on insulin receptor substrate 1 (IRS-1), including Ser307, Ser312, Ser636/639, and Ser1101.[8][10][11][12][13] This serine phosphorylation of IRS-1 has an inhibitory effect, leading to:
-
Reduced IRS-1 Tyrosine Phosphorylation: Serine phosphorylation of IRS-1 hinders its ability to be properly phosphorylated on tyrosine residues by the insulin receptor upon insulin binding.[14]
-
Impaired PI3K/Akt Signaling: The reduced tyrosine phosphorylation of IRS-1 diminishes its capacity to recruit and activate phosphatidylinositol 3-kinase (PI3K), a critical step in the insulin signaling cascade. This, in turn, leads to decreased activation of protein kinase B (Akt).[15][16]
-
Decreased Glucose Uptake: The ultimate consequence of impaired PI3K/Akt signaling is a reduction in the translocation of glucose transporter 4 (GLUT4) to the cell membrane in insulin-sensitive tissues like skeletal muscle and adipose tissue, resulting in decreased glucose uptake and insulin resistance.[15]
Quantitative Data on L-Isoleucine Signaling and Insulin Resistance
The following tables summarize key quantitative findings from studies investigating the impact of L-isoleucine and BCAAs on components of the insulin signaling pathway.
Table 1: Effects of Amino Acids on Key Signaling Protein Phosphorylation
| Treatment | Protein | Phosphorylation Site | Fold Change vs. Control | Cell/Tissue Type | Reference |
| Amino Acid Infusion | mTOR | Ser2448 | ~30% increase | Human Muscle | [6] |
| Amino Acid Infusion | S6K1 | Thr389 | ~3.7-fold increase with insulin | Human Skeletal Muscle | [17] |
| Leucine Deprivation | mTOR | - | Decreased | HepG2 cells | [12] |
| Leucine Deprivation | S6K1 | - | Decreased | HepG2 cells | [12] |
| Leucine (0.6 mM) + Insulin | Akt | Ser473 | Enhanced phosphorylation | Hepatocytes | [18] |
Table 2: BCAA Metabolism and Insulin Resistance
| Condition | Parameter | Change | Tissue | Reference |
| Insulin Resistance | BCAA Oxidation | Blunted | Adipose tissue, Liver | [2] |
| Insulin Resistance | BCAA Oxidation | Shifted towards | Muscle | [2] |
| Diabetic (db/db) mice | BCAA Oxidation | ~60% reduction | Adipose tissue | [19] |
| Diabetic (db/db) mice | BCAA Oxidation | ~20% reduction | Liver | [19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the context of L-isoleucine and insulin resistance.
Hyperinsulinemic-Euglycemic Clamp in Mice
This procedure is the gold standard for assessing whole-body insulin sensitivity.
Objective: To measure insulin-stimulated glucose disposal.
Materials:
-
Anesthetized mice with jugular vein and carotid artery catheters
-
Infusion pumps
-
Human insulin (e.g., Humulin R)
-
20% Dextrose solution
-
[3-³H]glucose (for tracer studies)
-
Saline solution
-
Blood glucose meter and strips
Protocol:
-
Animal Preparation: Mice are surgically catheterized in the jugular vein (for infusions) and carotid artery (for blood sampling) and allowed to recover for 5-7 days.[20][21]
-
Fasting: Mice are fasted for 5-6 hours prior to the clamp.[22]
-
Basal Period (90-120 minutes): A primed-continuous infusion of [3-³H]glucose is administered to measure basal glucose turnover. A blood sample is taken at the end of this period to determine basal glucose and insulin levels.[20][22]
-
Clamp Period (120 minutes):
-
Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is calculated. A higher GIR indicates greater insulin sensitivity.
Western Blotting for Signaling Proteins
Objective: To quantify the phosphorylation status of key proteins in the insulin and mTOR signaling pathways.
Materials:
-
Tissue or cell lysates
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K1 (Thr389), anti-S6K1, anti-p-IRS-1 (Ser307), anti-IRS-1, anti-p-Akt (Ser473), anti-Akt)[15][23]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Homogenize tissue or lyse cells in RIPA buffer on ice. Centrifuge to pellet debris and collect the supernatant.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[15]
-
SDS-PAGE: Denature protein samples in loading buffer and separate them by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-mTOR) overnight at 4°C with gentle shaking.[5][24]
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometry is used to quantify the band intensity, and the level of the phosphorylated protein is typically normalized to the total protein level.[23]
2-NBDG Glucose Uptake Assay in Myotubes
Objective: To measure glucose uptake in cultured muscle cells.
Materials:
-
C2C12 myotubes
-
DMEM (glucose-free)
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
-
Insulin
-
Phloretin (a glucose transport inhibitor)
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Culture: Differentiate C2C12 myoblasts into myotubes.
-
Starvation: Pre-incubate the myotubes in glucose-free DMEM for a defined period to deplete intracellular glucose stores.[25]
-
Treatment: Treat the cells with the desired concentrations of L-isoleucine and/or insulin for the specified time.
-
2-NBDG Incubation: Add 2-NBDG to the medium and incubate for 30 minutes at 37°C.[26] A control group with a glucose transport inhibitor like phloretin should be included.[26]
-
Washing: Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.[26]
-
Measurement: Measure the fluorescence intensity of the cells using a fluorescence microscope or a plate reader. The intensity is proportional to the amount of glucose taken up by the cells.
Conclusion
The available evidence strongly implicates L-isoleucine, as part of the broader pool of BCAAs, in the development of insulin resistance, primarily through the overactivation of the mTORC1/S6K1 signaling pathway and subsequent inhibitory serine phosphorylation of IRS-1. Furthermore, dysregulation of BCAA catabolism in insulin-resistant states appears to exacerbate this condition. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the nuanced roles of L-isoleucine and its metabolites in insulin signaling and to explore potential therapeutic interventions targeting these pathways. Future research should aim to further dissect the specific contributions of L-isoleucine from other BCAAs and to identify the full spectrum of downstream metabolites and their metabolic consequences.
References
- 1. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of the Whole-Body Metabolic Fate of Branched-Chain Amino Acids [escholarship.org]
- 3. The Relationship between Branched-Chain Amino Acid Related Metabolomic Signature and Insulin Resistance: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. Frontiers Publishing Partnerships | The role of branched-chain amino acids and their downstream metabolites in mediating insulin resistance [frontierspartnerships.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Nutrient overload, insulin resistance, and ribosomal protein S6 kinase 1, S6K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Leucine Deprivation Increases Hepatic Insulin Sensitivity via GCN2/mTOR/S6K1 and AMPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Global IRS-1 phosphorylation analysis in insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Soy Protein Outperforms Whey Protein in Ameliorating Insulin Resistance but Not Obesity in High-Fat Diet-Induced Obese Mice [mdpi.com]
- 16. Molecular mechanisms of insulin resistance: serine phosphorylation of insulin receptor substrate-1 and increased expression of p85alpha: the two sides of a coin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Amino Acids are Necessary for the Insulin-Induced Activation of mTOR/S6K1 Signaling and Protein Synthesis in Healthy and Insulin Resistant Human Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Leucine Facilitates Insulin Signaling through a Gαi Protein-dependent Signaling Pathway in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Branched‐chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mmpc.org [mmpc.org]
- 21. mmpc.org [mmpc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. ccrod.cancer.gov [ccrod.cancer.gov]
- 25. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. abcam.com [abcam.com]
The Four Faces of Isoleucine: A Technical Guide to its Discovery and Stereoisomer Resolution
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery of L-isoleucine and the subsequent characterization of its four stereoisomers. We delve into the historical context of its isolation, the physicochemical properties that differentiate the isomers, and the experimental methodologies, both foundational and contemporary, employed for their separation and analysis. This document serves as a comprehensive resource, providing detailed protocols and quantitative data essential for researchers in the fields of biochemistry, pharmacology, and drug development.
The Dawn of a New Amino Acid: The Discovery of L-Isoleucine
In 1903, the landscape of protein biochemistry was forever changed by the meticulous work of German chemist Felix Ehrlich. While investigating the composition of molasses, a byproduct of sugar refining, Ehrlich identified a new amino acid. This compound, which he named isoleucine, was later also isolated from proteins like fibrin, egg albumin, and gluten, confirming its status as a fundamental building block of life.
Isoleucine, with its unique branched-chain structure, presented a fascinating stereochemical puzzle. Possessing two chiral centers at the α- and β-carbon atoms, it can exist in four distinct stereoisomeric forms: L-isoleucine ((2S, 3S)-2-amino-3-methylpentanoic acid), D-isoleucine ((2R, 3R)-2-amino-3-methylpentanoic acid), L-allo-isoleucine ((2S, 3R)-2-amino-3-methylpentanoic acid), and D-allo-isoleucine ((2R, 3S)-2-amino-3-methylpentanoic acid). The naturally occurring form incorporated into proteins is L-isoleucine.
Differentiating the Isomers: A Quantitative Comparison
The four stereoisomers of isoleucine, while sharing the same chemical formula, exhibit distinct physical properties that are crucial for their identification and separation. These differences arise from the unique three-dimensional arrangement of their atoms. The following tables summarize the key quantitative data for each stereoisomer.
Table 1: Physicochemical Properties of Isoleucine Stereoisomers
| Stereoisomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| L-Isoleucine | C₆H₁₃NO₂ | 131.17 | 284 (decomposes)[1] |
| D-Isoleucine | C₆H₁₃NO₂ | 131.17 | 284 (decomposes) |
| L-allo-Isoleucine | C₆H₁₃NO₂ | 131.17 | 285[2] |
| D-allo-Isoleucine | C₆H₁₃NO₂ | 131.17 | 291 (decomposes) |
Table 2: Optical Activity of Isoleucine Stereoisomers
| Stereoisomer | Specific Rotation ([α]D²⁰) | Conditions |
| L-Isoleucine | +38.9° to +41.8°[3] | c=4, 6 N HCl |
| D-Isoleucine | -39.0° ± 2.0°[4] | c=5, 5M aq. HCl |
| L-allo-Isoleucine | Not available | |
| D-allo-Isoleucine | -33° to -39°[5] | c=5, 1 N HCl |
Experimental Protocols: The Art and Science of Isomer Separation
The separation of the four isoleucine stereoisomers has been a significant challenge in analytical biochemistry. Over the years, various techniques have been developed, ranging from classical methods to modern high-performance liquid chromatography (HPLC).
Historical Perspective: Enzymatic Resolution
Early methods for separating amino acid enantiomers relied heavily on the stereospecificity of enzymes. This technique, known as enzymatic resolution, exploits the ability of certain enzymes to act on only one enantiomer in a racemic mixture.
Principle of Enzymatic Resolution:
A racemic mixture of an amino acid derivative (e.g., N-acetylated) is subjected to the action of an enzyme, such as an acylase. The enzyme selectively hydrolyzes the derivative of one enantiomer (typically the L-form), leaving the other enantiomer's derivative intact. The resulting mixture of a free amino acid and a derivatized amino acid can then be separated based on their different chemical properties, such as solubility.
Illustrative Protocol for Enzymatic Resolution of DL-Isoleucine:
-
Derivatization: A racemic mixture of isoleucine is acetylated to form N-acetyl-DL-isoleucine.
-
Enzymatic Hydrolysis: The N-acetyl-DL-isoleucine is dissolved in a buffered solution, and an acylase enzyme is added. The enzyme specifically catalyzes the hydrolysis of N-acetyl-L-isoleucine to L-isoleucine and acetate. N-acetyl-D-isoleucine remains unreacted.
-
Separation: The resulting solution contains L-isoleucine and N-acetyl-D-isoleucine. These two compounds can be separated by techniques such as fractional crystallization, taking advantage of their different solubilities in various solvents.
-
Hydrolysis of the Remaining Derivative: The separated N-acetyl-D-isoleucine is then subjected to acid hydrolysis to yield pure D-isoleucine.
A similar principle can be applied to separate the allo forms.
Modern Approach: Chiral Chromatography
Contemporary separation of isoleucine stereoisomers is predominantly achieved through chiral chromatography, particularly HPLC. This powerful technique offers high resolution and sensitivity.
Principle of Chiral HPLC:
Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with the enantiomers of a compound. This differential interaction leads to different retention times for each enantiomer, allowing for their separation.
Experimental Protocol for Chiral HPLC Separation of Isoleucine Stereoisomers:
-
Column Selection: A column with a suitable chiral stationary phase is chosen. For amino acids, CSPs based on cyclodextrins, macrocyclic antibiotics, or chiral crown ethers are often employed.
-
Mobile Phase Preparation: An appropriate mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, is prepared. The pH and composition of the mobile phase are optimized to achieve the best separation.
-
Sample Preparation: The mixture of isoleucine stereoisomers is dissolved in the mobile phase. Derivatization with a fluorogenic reagent can be performed to enhance detection sensitivity.
-
Chromatographic Separation: The sample is injected into the HPLC system. The different stereoisomers interact with the chiral stationary phase to varying degrees, causing them to travel through the column at different rates and elute at distinct times.
-
Detection: The separated isomers are detected as they exit the column, typically by a UV or fluorescence detector. The retention time of each peak is used to identify the specific stereoisomer, and the peak area corresponds to its concentration.
Visualizing the Metabolic Journey of L-Isoleucine
L-isoleucine plays a crucial role in various metabolic pathways. The following diagrams, generated using the DOT language, illustrate the key steps in its biosynthesis and catabolism.
References
- 1. EP0241094B1 - Process for the separation of l-leucine and l-isoleucine - Google Patents [patents.google.com]
- 2. Alloisoleucine - Wikipedia [en.wikipedia.org]
- 3. L-Isoleucine, 99% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. D-Isoleucine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. D-allo-Isoleucine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
The Biological Significance of (2S)-2-amino-3-methylpentanoic Acid Chirality: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-2-amino-3-methylpentanoic acid, commonly known as L-isoleucine, is an essential proteinogenic amino acid with a profound biological significance rooted in its specific stereochemistry. As one of the three branched-chain amino acids (BCAAs), its (2S,3S) configuration is paramount for its incorporation into polypeptides and its diverse physiological roles, including metabolic regulation and cell signaling. This technical guide delves into the critical importance of L-isoleucine's chirality, providing a comparative analysis of its stereoisomers, detailed experimental methodologies for their differentiation, and an exploration of the stereospecific signaling and metabolic pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into the nuanced roles of amino acid stereochemistry in biological systems.
Introduction: The Primacy of Chirality
Chirality, the property of asymmetry, is a fundamental principle in biology. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, a phenomenon starkly illustrated by the proteinogenic amino acids, which almost exclusively exist as L-enantiomers. This compound, or L-isoleucine, is a quintessential example, possessing two chiral centers at the α-carbon (C2) and the β-carbon (C3), giving rise to four stereoisomers: L-isoleucine (2S,3S), D-isoleucine (2R,3R), L-alloisoleucine (2S,3R), and D-alloisoleucine (2R,3S).[1][2] Nature's profound preference for the (2S,3S) configuration underscores the high degree of stereospecificity inherent in biological processes, from the fidelity of protein synthesis to the intricate regulation of metabolic pathways.[3] This guide will explore the multifaceted biological significance of this chirality.
Comparative Biological Activities of Isoleucine Stereoisomers
The biological functions of isoleucine are intrinsically linked to its (2S,3S) stereoconfiguration. While L-isoleucine is a fundamental component of proteins and an active signaling molecule, its stereoisomers exhibit markedly different, and often negligible, biological activities in mammalian systems.
Protein Synthesis: A Stereospecific Process
The machinery of protein synthesis exhibits a high degree of fidelity, primarily recognizing and incorporating only L-amino acids. This specificity is enforced by aminoacyl-tRNA synthetases (aaRS), the enzymes responsible for attaching the correct amino acid to its corresponding tRNA molecule. Isoleucyl-tRNA synthetase (IleRS) demonstrates a profound preference for L-isoleucine, effectively excluding its D-enantiomer and diastereomers from incorporation into nascent polypeptide chains.[4] This stringent selection process is crucial for maintaining the structural and functional integrity of proteins.
Table 1: Quantitative Data on the Stereospecificity of Isoleucyl-tRNA Synthetase (IleRS)
| Stereoisomer | Relative Binding Affinity to IleRS | Rate of Aminoacylation (relative to L-Isoleucine) | References |
| L-Isoleucine (2S,3S) | High | 1.0 | [5] |
| D-Isoleucine (2R,3R) | Very Low / Negligible | Not reported / Assumed negligible | [3] |
| L-Alloisoleucine (2S,3R) | Low | Significantly lower than L-Isoleucine | [6][7] |
| D-Alloisoleucine (2R,3S) | Very Low / Negligible | Not reported / Assumed negligible |
Metabolic Fate and Physiological Effects
L-isoleucine is a key player in metabolism, serving as both a glucogenic and ketogenic amino acid.[8] It also plays a significant role in regulating glucose metabolism and immune function.[9][10] In contrast, the metabolic fates and physiological effects of the other stereoisomers are distinct and often associated with pathological conditions.
-
L-Isoleucine: Actively transported into cells and catabolized to provide energy or precursors for other biomolecules. It is involved in the regulation of blood sugar levels and muscle protein synthesis.[][12]
-
D-Isoleucine: Generally not metabolized by mammalian enzymes and is largely excreted unchanged. Some studies suggest it may have a role as a bacterial metabolite.[9]
-
L-Alloisoleucine: A diastereomer of L-isoleucine, it is not a component of proteins but can be formed endogenously from L-isoleucine, particularly in individuals with Maple Syrup Urine Disease (MSUD), a metabolic disorder affecting the breakdown of branched-chain amino acids.[6][13] Its accumulation in plasma is a key diagnostic marker for this disease.[14]
-
D-Alloisoleucine: The biological significance and metabolic fate of D-alloisoleucine in mammals are not well-characterized.
Table 2: Comparative Physiological Effects of Isoleucine Stereoisomers
| Stereoisomer | Role in Protein Synthesis | Primary Metabolic Fate in Mammals | Key Physiological Effects | References |
| L-Isoleucine (2S,3S) | Essential component | Catabolized for energy (glucogenic & ketogenic) | Regulates blood sugar, promotes muscle repair, supports immune function | [10][15][][12] |
| D-Isoleucine (2R,3R) | Not incorporated | Largely excreted unchanged | May promote glucose consumption (in vitro) | [9] |
| L-Alloisoleucine (2S,3R) | Not incorporated | Metabolized slowly; accumulates in MSUD | Diagnostic marker for Maple Syrup Urine Disease | [6][7][13][14] |
| D-Alloisoleucine (2R,3S) | Not incorporated | Not well-characterized | Not well-characterized |
Signaling Pathways: The Stereospecificity of L-Isoleucine
L-isoleucine, along with other BCAAs, acts as a nutrient signal to regulate key cellular processes, most notably through the mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[16][17] The activation of mTORC1 by L-isoleucine is a stereospecific event, with the cellular sensing mechanisms tailored to the L-configuration.
References
- 1. Crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alloisoleucine - Wikipedia [en.wikipedia.org]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. Isoleucyl-tRNA Synthetase [aars.online]
- 5. Isoleucyl-tRNA synthetase from Baker's yeast. Catalytic mechanism, 2',3'-specificity and fidelity in aminoacylation of tRNAIle with isoleucine and valine investigated with initial-rate kinetics using analogs of tRNA, ATP and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interrelation between the metabolism of L-isoleucine and L-allo-isoleucine in patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral L-alloisoleucine loading studies in healthy subjects and in patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Isoleucine in Food & Nutrition - An Essential Amino Acid - C6H13NO2 [periodical.knowde.com]
- 10. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 12. news-medical.net [news-medical.net]
- 13. On the mechanism of L-alloisoleucine formation: studies on a healthy subject and in fibroblasts from normals and patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Interrelation between the Metabolism of L-Isoleucine and L-Allo-Isoleucine in Patients with Maple Syrup Urine Disease | Semantic Scholar [semanticscholar.org]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]
A Technical Guide to the Natural Sources of (2S)-2-amino-3-methylpentanoic Acid (L-Isoleucine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-2-amino-3-methylpentanoic acid, commonly known as L-isoleucine, is an essential branched-chain amino acid (BCAA) vital for numerous physiological functions, including protein synthesis, metabolic regulation, and hemoglobin formation. As humans cannot synthesize L-isoleucine de novo, it must be obtained from dietary sources. This technical guide provides an in-depth overview of the natural sources of L-isoleucine, presenting quantitative data, detailed experimental protocols for its quantification, and a review of its biosynthetic pathways in microorganisms and plants. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development interested in the sourcing, analysis, and production of L-isoleucine.
Natural Sources of L-Isoleucine
L-isoleucine is widely distributed in a variety of protein-rich foods of both animal and plant origin. Animal-based products, such as meat, poultry, fish, eggs, and dairy, are particularly rich in this essential amino acid.[1] Plant-based sources also offer significant amounts of L-isoleucine, with legumes, nuts, seeds, and grains being notable contributors.[1]
Quantitative Data on L-Isoleucine Content in Natural Sources
The following tables summarize the L-isoleucine content in a range of natural sources, compiled from various food composition databases.[1][2][3][4] The data is presented in milligrams of L-isoleucine per 100 grams of the edible portion of the food.
Table 1: L-Isoleucine Content in Animal-Based Products
| Food Source | L-Isoleucine (mg/100g) |
| Meat & Poultry | |
| Beef, ground, 90% lean, raw | 1076 |
| Chicken breast, roasted | 1347 |
| Pork loin, roasted | 1267 |
| Turkey breast, roasted | 1488 |
| Lamb, loin, roasted | 1360 |
| Fish & Seafood | |
| Tuna, light, canned in water | 1198 |
| Salmon, Atlantic, wild, raw | 1139 |
| Cod, Atlantic, raw | 973 |
| Shrimp, cooked | 1109 |
| Dairy & Eggs | |
| Egg, whole, raw | 686 |
| Milk, whole, 3.25% milkfat | 159 |
| Cheese, cheddar | 639 |
| Yogurt, plain, whole milk | 165 |
| Whey protein isolate | 6890 |
Table 2: L-Isoleucine Content in Plant-Based Products
| Food Source | L-Isoleucine (mg/100g) |
| Legumes | |
| Soybeans, mature seeds, raw | 1760 |
| Lentils, raw | 1020 |
| Chickpeas (garbanzo beans), raw | 875 |
| Kidney beans, raw | 1040 |
| Nuts & Seeds | |
| Almonds | 669 |
| Peanuts, raw | 913 |
| Sunflower seeds, dried | 1140 |
| Pumpkin and squash seeds, dried | 1070 |
| Grains & Cereals | |
| Wheat flour, whole-grain | 473 |
| Oats | 590 |
| Quinoa, uncooked | 530 |
| Rice, brown, long-grain, raw | 329 |
| Other | |
| Tofu, firm | 487 |
| Spirulina, dried | 3099 |
Biosynthesis of L-Isoleucine
In plants and microorganisms, L-isoleucine is synthesized from L-threonine through a series of enzymatic reactions.[5] This pathway is a key target for the development of herbicides and antimicrobial agents. The general biosynthetic pathway is illustrated below.
Caption: A simplified diagram of the L-isoleucine biosynthesis pathway starting from L-threonine.
Experimental Protocols for L-Isoleucine Quantification
The accurate quantification of L-isoleucine from natural sources is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose. The general workflow involves sample preparation (including hydrolysis and derivatization), chromatographic separation, and detection.
General Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of L-isoleucine from a solid natural source.
Caption: A generalized workflow for the quantification of L-isoleucine from natural sources using HPLC.
Detailed Protocol for L-Isoleucine Quantification in Soy Protein Isolate
This protocol provides a step-by-step method for the determination of L-isoleucine in a soy protein isolate sample using HPLC with pre-column derivatization with phenylisothiocyanate (PITC).[6]
1. Materials and Reagents:
-
Soy protein isolate sample
-
6 M Hydrochloric acid (HCl)
-
Phenylisothiocyanate (PITC)
-
Triethylamine (TEA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
L-Isoleucine standard
-
Sodium phosphate buffer
-
0.45 µm syringe filters
2. Sample Hydrolysis:
-
Weigh accurately about 10 mg of the soy protein isolate into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum or flush with nitrogen.
-
Heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum desiccator.
-
Re-dissolve the residue in 1 mL of 0.1 M HCl.
3. Derivatization:
-
Take a 20 µL aliquot of the hydrolysate or standard solution.
-
Add 20 µL of a freshly prepared solution of 5% PITC in acetonitrile.
-
Add 20 µL of 5% TEA in acetonitrile.
-
Vortex the mixture and allow it to react at room temperature for 20 minutes.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
4. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M Sodium acetate buffer (pH 6.5) containing 0.5% tetrahydrofuran.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 8% to 46% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 20 µL.
5. Quantification:
-
Prepare a calibration curve using standard solutions of L-isoleucine of known concentrations that have undergone the same derivatization procedure.
-
Identify the L-isoleucine peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of L-isoleucine in the sample by interpolating its peak area on the calibration curve.
Conclusion
This technical guide has provided a comprehensive overview of the natural sources of L-isoleucine, complete with quantitative data and detailed methodologies for its analysis. The information presented serves as a valuable resource for researchers and professionals in the fields of nutrition, biochemistry, and drug development. The provided experimental protocols and pathway diagrams offer a practical foundation for the extraction, quantification, and understanding of the biosynthesis of this essential amino acid. Further research into novel and sustainable sources of L-isoleucine, as well as the optimization of extraction and production methods, will continue to be of significant interest.
References
- 1. Dietary isoleucine content defines the metabolic and molecular response to a Western diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nutritionvalue.org [nutritionvalue.org]
- 3. researchgate.net [researchgate.net]
- 4. ars.usda.gov [ars.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. medcraveonline.com [medcraveonline.com]
An In-depth Technical Guide to (2S)-2-amino-3-methylpentanoic acid (L-Isoleucine)
CAS Number: 73-32-5
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (2S)-2-amino-3-methylpentanoic acid, commonly known as L-isoleucine. As an essential branched-chain amino acid (BCAA), L-isoleucine is fundamental to numerous physiological processes, making it a molecule of significant interest in the fields of biochemistry, nutritional science, and pharmaceutical development. This document details its physicochemical properties, biological roles, metabolic pathways, and industrial production methods. Furthermore, it offers in-depth experimental protocols for its synthesis, purification, and analysis, alongside its applications in research and drug development.
Introduction
This compound, identified by the CAS number 73-32-5, is one of the twenty proteinogenic amino acids and one of the three branched-chain amino acids (BCAAs), alongside L-leucine and L-valine.[1] Its unique aliphatic side chain renders it hydrophobic.[2] As an essential amino acid, L-isoleucine cannot be synthesized de novo by humans and must be obtained through dietary sources.[1][3] It plays a critical role in protein synthesis, metabolism, and the regulation of physiological processes.[4][5] This guide serves as a technical resource for professionals requiring detailed information on L-isoleucine for research and development purposes.
Physicochemical Properties
A thorough understanding of the physicochemical properties of L-isoleucine is crucial for its application in research and industry. These properties influence its solubility, stability, and interactions with other molecules.
| Property | Value | Reference |
| Molecular Formula | C6H13NO2 | [6][7] |
| Molecular Weight | 131.17 g/mol | [6] |
| Appearance | White crystalline powder | [8] |
| Melting Point | 288 °C (decomposes) | [8] |
| Water Solubility | 41.2 g/L (at 50 °C) | [8] |
| pKa (α-COOH) | 2.32 (at 25 °C) | [8] |
| pKa (α-NH3+) | 9.76 (at 25 °C) | [8] |
| Isoelectric Point (pI) | 6.02 | [9] |
| Optical Rotation [α]20/D | +41.0° (c=5 in 6 M HCl) | [8] |
| LogP | 0.80 | [8] |
Biological Role and Signaling Pathways
L-isoleucine is a vital component for numerous biological functions, extending beyond its role as a building block for proteins.
Protein Synthesis and Muscle Metabolism
As a BCAA, L-isoleucine is integral to muscle protein synthesis and repair.[1] It serves as a substrate for the synthesis of new proteins and can be catabolized within muscle tissue to provide energy, particularly during periods of exercise or metabolic stress.[8]
Regulation of Blood Glucose
L-isoleucine is involved in the regulation of blood sugar levels by promoting glucose uptake into cells and enhancing insulin secretion.[5] This makes it a key molecule in maintaining glucose homeostasis.
Immune Function
Recent studies have highlighted the importance of L-isoleucine in maintaining immune function. It can enhance the immune system by supporting the function of immune organs and cells.[4] L-isoleucine may also induce the expression of host defense peptides, such as β-defensins, which are crucial for both innate and adaptive immunity.[4]
Signaling Pathways
L-isoleucine, along with other BCAAs, plays a significant role in cell signaling, most notably through the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.
Metabolic Pathways
L-isoleucine undergoes distinct metabolic pathways for its biosynthesis (in microorganisms and plants) and catabolism (in humans).
Biosynthesis of L-Isoleucine
In organisms like Corynebacterium glutamicum, L-isoleucine is synthesized from L-threonine and pyruvate through a series of enzymatic reactions.
Catabolism of L-Isoleucine
In humans, the breakdown of L-isoleucine is a multi-step process that ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle. This dual-product nature classifies isoleucine as both a ketogenic and a glucogenic amino acid.[3][9]
Experimental Protocols
This section provides detailed methodologies for the production, purification, and analysis of L-isoleucine.
Production by Microbial Fermentation
The primary industrial method for L-isoleucine production is microbial fermentation, typically using genetically engineered strains of Corynebacterium glutamicum.[10][11]
Objective: To produce L-isoleucine using a fed-batch fermentation process with a high-producing strain of Corynebacterium glutamicum.
Materials:
-
Corynebacterium glutamicum L-isoleucine producing strain
-
Seed Medium (per liter): 40 g glucose, 40 g corn steep liquor, 2 g KH2PO4, 2 g MgSO4·7H2O, 5 mg FeSO4·7H2O, 0.2 g L-methionine, 0.5 mg biotin, 0.2 mg thiamine.[12]
-
Fermentation Medium (per liter): 100 g glucose, 10 g corn steep liquor, 5 mL soybean meal hydrolyzate, 2 g KH2PO4, 3 g MgSO4·7H2O, 30 mg MnSO4·H2O, 30 mg FeSO4·7H2O, 0.2 g L-methionine, 2 g L-glutamic acid, 0.3 mg biotin, 0.3 mg thiamine.[12]
-
Feeding Solution: 80% (w/v) glucose solution.
-
Ammonium hydroxide (25% v/v) for pH control.
-
Antifoaming agent.
-
30-L Fermenter.
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the C. glutamicum strain into a flask containing 50 mL of seed medium. Incubate at 32°C with shaking at 200 rpm for 12-18 hours.
-
Fermentation:
-
Sterilize the 30-L fermenter containing 14 L of fermentation medium.
-
Inoculate the fermenter with the seed culture (15% v/v).[12]
-
Maintain the temperature at 32°C.[12]
-
Set the initial aeration rate to 0.6 vvm and the stirrer speed to 300 rpm.[12]
-
Control the pH at 7.0-7.2 by the automated addition of 25% ammonium hydroxide.[12]
-
Maintain the dissolved oxygen (DO) level between 20-30% of saturation by increasing the stirrer speed as needed (up to 800 rpm).[12]
-
Add antifoaming agent as required.
-
-
Fed-Batch Strategy:
-
Monitor the glucose concentration in the medium regularly.
-
When the glucose concentration drops to approximately 10 g/L, initiate feeding with the 80% glucose solution to maintain the glucose concentration at around 5 g/L.[12]
-
-
Harvesting: Continue the fermentation for 72 hours or until L-isoleucine production ceases. The fermentation broth is then harvested for purification.
Purification from Fermentation Broth
A common method for purifying L-isoleucine from the fermentation broth is ion-exchange chromatography.
Objective: To purify L-isoleucine from the harvested fermentation broth.
Materials:
-
Harvested fermentation broth
-
Hydrochloric acid (HCl)
-
Chitosan
-
Strongly acidic cation exchange resin
-
Ammonia solution (as eluent)
-
Activated carbon
Procedure:
-
Pre-treatment of Fermentation Broth:
-
Heat the fermentation broth to 80-85°C for 15-20 minutes to aid in cell lysis and protein denaturation.[3]
-
Filter the broth to remove cell debris and other solids.[3]
-
Adjust the pH of the filtrate to 2.0-2.5 with HCl.[3]
-
Add chitosan to a final concentration of 30-100 mg/L and allow it to stand for 30-60 minutes for flocculation.[3]
-
Filter the solution to obtain a clear liquid.[3]
-
-
Ion-Exchange Chromatography:
-
Equilibrate a column packed with a strongly acidic cation exchange resin with deionized water.
-
Load the pre-treated clear liquid onto the column.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the bound L-isoleucine with an ammonia solution.[3] Collect fractions and monitor the pH and L-isoleucine concentration.
-
-
Crystallization:
-
Pool the L-isoleucine-rich fractions.
-
Decolorize the solution with activated carbon.
-
Concentrate the solution under reduced pressure to induce crystallization.
-
Collect the L-isoleucine crystals by filtration and dry them.
-
Analytical Methods
Objective: To quantify the concentration of L-isoleucine in a sample, such as a dietary supplement.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 column.
-
Mobile Phase: Gradient elution with:
-
A: 10 mM Phosphate buffer, pH 7.4
-
B: Acetonitrile
-
-
Gradient: Start with 100% A for 10 minutes, then a linear gradient to 50% B over 15 minutes.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.[8]
-
Temperature: Room temperature.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of L-isoleucine in the mobile phase A with known concentrations (e.g., 75-175 µg/mL).[8]
-
Sample Preparation: Accurately weigh and dissolve the sample in mobile phase A. Filter the solution through a 0.45 µm filter.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of L-isoleucine in the sample by interpolating its peak area on the calibration curve.
Objective: To confirm the structure and purity of an L-isoleucine sample.
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the L-isoleucine sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D2O) in a clean, dry 5 mm NMR tube.[1]
-
Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.
-
-
NMR Analysis:
-
Acquire 1H and 13C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of L-isoleucine and assess its purity.
-
Investigating mTOR Signaling Activation
Objective: To determine if L-isoleucine activates the mTOR signaling pathway in a cell-based assay using Western blotting.
Materials:
-
Cell line (e.g., HEK293T)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
L-isoleucine solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-mTOR (Ser2448), anti-mTOR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Starve the cells in a serum-free medium for 16 hours.
-
Treat the cells with L-isoleucine at the desired concentration for 15-30 minutes. Include untreated and positive controls (e.g., serum-stimulated).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Compare the levels of phosphorylated proteins (e.g., p-S6K1, p-mTOR) relative to the total protein levels to assess the activation of the mTOR pathway.
Applications in Drug Development and Research
L-isoleucine and its derivatives have several applications in the pharmaceutical and research sectors.
-
Nutritional Therapy: L-isoleucine is a key component of parenteral and enteral nutrition formulas used to treat malnutrition and various metabolic disorders.
-
Drug Formulation: As a component of peptides and proteins, understanding the properties of L-isoleucine is crucial for the development of stable and effective biopharmaceuticals.[1]
-
Metabolic Research: L-isoleucine is used in research to study metabolic pathways, insulin resistance, and the role of BCAAs in health and disease.[3]
-
Therapeutic Potential: The role of L-isoleucine in immune function and neurotransmitter synthesis suggests its potential as a therapeutic agent for various conditions.[4][5]
Conclusion
This compound (L-isoleucine) is a multifaceted amino acid with fundamental roles in biochemistry and physiology. Its importance in protein synthesis, metabolic regulation, and cell signaling makes it a subject of ongoing research and a valuable component in various industrial and pharmaceutical applications. This technical guide provides a solid foundation of its properties and methodologies to aid researchers and scientists in their work with this essential biomolecule.
References
- 1. How to make an NMR sample [chem.ch.huji.ac.il]
- 2. CN1800148A - Cleaning production process of extracting L-isoleucine from fermented liquor using ion-exchange - Google Patents [patents.google.com]
- 3. L-Isoleucine (CAS 73-32-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. L-Isoleucine | 73-32-5 [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategy for improving L-isoleucine production efficiency in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. researchgate.net [researchgate.net]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
Methodological & Application
Application Notes and Protocols for the Mass Spectrometry of L-Isoleucine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of L-isoleucine and its key metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
L-isoleucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis, energy metabolism, and glucose homeostasis. The catabolism of L-isoleucine and other BCAAs, including L-leucine and L-valine, begins in the muscle tissue and yields NADH and FADH2, which can be utilized for ATP generation[1]. Dysregulation of L-isoleucine metabolism is associated with several metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), which results from a deficiency in the branched-chain α-keto acid dehydrogenase (BCKD) complex[2]. Accurate and robust quantification of L-isoleucine and its metabolites is therefore crucial for disease diagnosis, monitoring, and for advancing research in drug development and metabolic studies.
LC-MS/MS has emerged as the preferred analytical technique for the analysis of amino acids due to its high selectivity, sensitivity, and specificity[3]. This allows for the precise measurement of L-isoleucine and its isomers (e.g., L-leucine, L-alloisoleucine) and metabolites, even at low concentrations in complex biological matrices.
L-Isoleucine Catabolic Pathway
The degradation of L-isoleucine involves a series of enzymatic reactions that convert it into acetyl-CoA and propionyl-CoA[4][5][6]. These end products can then enter the citric acid cycle for energy production or be utilized in gluconeogenesis and fatty acid synthesis[7]. The pathway begins with a transamination reaction, followed by oxidative decarboxylation and a subsequent β-oxidation-like process[4][5].
References
- 1. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. d- and l-Isoleucine Metabolism and Regulation of Their Pathways in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoleucine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for (2S)-2-amino-3-methylpentanoic Acid (L-Isoleucine) in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-amino-3-methylpentanoic acid, commonly known as L-isoleucine, is an essential α-amino acid critical for the successful in vitro cultivation of mammalian cells. As one of the three branched-chain amino acids (BCAAs), its role extends beyond being a simple building block for protein synthesis. L-isoleucine is a key signaling molecule that influences cell growth, proliferation, and metabolism, primarily through the activation of the mammalian target of rapamycin (mTOR) pathway. Its concentration in cell culture media is a critical parameter that can significantly impact cell viability, recombinant protein production, and overall culture performance. Inadequate levels of L-isoleucine can lead to cell cycle arrest and apoptosis[1][2].
These application notes provide a comprehensive overview of the use of L-isoleucine in cell culture, including its concentration in standard media, its role in cellular processes, and protocols for assessing its impact on cell viability and signaling pathways.
Data Presentation
L-Isoleucine Concentration in Common Basal Media
The concentration of L-isoleucine varies across different commercially available basal media formulations. This variation reflects the diverse nutritional requirements of different cell types for which these media were originally developed[3][4][5].
| Medium | L-Isoleucine Concentration (mg/L) | L-Isoleucine Concentration (mM) |
| DMEM/F-12 | 54.47 | 0.416 |
| RPMI-1640 | 50.0 | 0.382 |
| MEM | 52.0 | 0.397 |
| DMEM (High Glucose) | 105.0 | 0.801 |
Impact of L-Isoleucine on CHO Cell Performance in Fed-Batch Culture
Optimizing L-isoleucine concentration in fed-batch cultures is crucial for maximizing recombinant protein production. While an absolute optimal concentration is cell line and process-dependent, studies on related BCAAs and feed optimization highlight the importance of maintaining adequate levels to support growth and productivity[6][7]. The following table summarizes representative data on the impact of amino acid supplementation strategies, which include L-isoleucine, on key culture parameters in Chinese Hamster Ovary (CHO) cells.
| Culture Condition | Peak Viable Cell Density (x 10^6 cells/mL) | Final Monoclonal Antibody (mAb) Titer (g/L) | Reference |
| Control (Standard Feed) | ~18 | ~2.8 | [8][9] |
| Optimized Amino Acid Feed (including Isoleucine) | ~22 | ~4.0 | [6][8][9] |
| Isoleucine/Leucine Depleted Feed | Lowered Growth | Reduced Titer | [10] |
Signaling Pathway
L-isoleucine, along with other branched-chain amino acids, plays a pivotal role in activating the mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. The availability of L-isoleucine is sensed by the cell, leading to the activation of mTORC1, which in turn phosphorylates downstream targets like S6K1 and 4E-BP1 to promote translation initiation.
Caption: L-Isoleucine activates the mTORC1 signaling pathway.
Experimental Protocols
Experimental Workflow for Assessing the Impact of L-Isoleucine
This workflow outlines the key steps to investigate the dose-dependent effects of L-isoleucine on cell culture performance.
Caption: Workflow for L-Isoleucine dose-response studies.
Protocol 1: Assessment of Cell Viability and Proliferation using MTT Assay
This protocol is adapted for determining the effect of varying L-isoleucine concentrations on cell viability.
Materials:
-
Cells of interest (e.g., CHO, HEK293)
-
Isoleucine-free basal medium (e.g., custom formulation or commercially available deficient medium[11])
-
L-Isoleucine stock solution (sterile-filtered)
-
Fetal Bovine Serum (FBS), if required
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of isoleucine-free medium supplemented with a low percentage of dialyzed FBS if necessary for attachment.
-
-
L-Isoleucine Supplementation:
-
Prepare a serial dilution of the L-isoleucine stock solution to achieve a range of final concentrations in the wells (e.g., 0 mM, 0.1 mM, 0.2 mM, 0.4 mM, 0.8 mM, 1.6 mM).
-
Add the corresponding volume of each L-isoleucine dilution to the wells. Include a control group with the standard medium concentration of L-isoleucine.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
At each time point, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting or shaking to dissolve the crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Analysis of mTOR Pathway Activation by Western Blot
This protocol outlines the procedure for detecting the phosphorylation status of key mTOR pathway proteins in response to L-isoleucine stimulation.
Materials:
-
Cells cultured with varying L-isoleucine concentrations
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After incubation with L-isoleucine, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.
-
Conclusion
The concentration of L-isoleucine in cell culture media is a critical factor that influences cell growth, viability, and recombinant protein production. A thorough understanding of its role in cellular signaling, particularly the mTOR pathway, is essential for the rational design of media and feeding strategies in biopharmaceutical manufacturing. The provided protocols offer a framework for systematically evaluating the impact of L-isoleucine on cell culture performance, enabling researchers and drug development professionals to optimize their processes for enhanced productivity and product quality.
References
- 1. Progress in fed-batch culture for recombinant protein production in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differing effects of isoleucine deficiency on the toxicity of MNNG for 10T1/2 and CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. himedialabs.com [himedialabs.com]
- 6. Quantitative Proteomic Analysis of Cellular Responses to a Designed Amino Acid Feed in a Monoclonal Antibody Producing Chinese Hamster Ovary Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino acid consumption in naïve and recombinant CHO cell cultures: producers of a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stress‐induced increase of monoclonal antibody production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Replacement of Isoleucine and Leucine by their Keto Acids leads to increased formation of α‐Hydroxy Acids in Chinese Hamster Ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. usbio.net [usbio.net]
Application Notes: L-Isoleucine in Metabolic Research
Introduction
L-Isoleucine is an essential branched-chain amino acid (BCAA) that, along with leucine and valine, plays a fundamental role beyond being a simple building block for protein synthesis.[1] Emerging research has highlighted its significance as a key signaling molecule in the regulation of glucose, lipid, and energy metabolism.[2][3][4] Unlike leucine, which is primarily recognized for its potent activation of the mTOR pathway to stimulate muscle protein synthesis, isoleucine exhibits more pronounced effects on glucose homeostasis and lipid metabolism.[5][6] These unique properties make L-isoleucine a molecule of great interest for researchers in academia and the pharmaceutical industry who are investigating metabolic disorders such as type 2 diabetes, obesity, and insulin resistance.[7][8]
These application notes provide an overview of the key roles of L-isoleucine in metabolic research, supported by quantitative data, detailed experimental protocols, and pathway diagrams to guide future studies.
Key Applications in Metabolic Research
Glucose Metabolism and Insulin Sensitivity
L-Isoleucine has demonstrated significant effects on blood glucose regulation, largely independent of insulin secretion.[9] Its primary mechanisms of action include:
-
Enhanced Glucose Uptake: L-Isoleucine stimulates glucose uptake into skeletal muscle cells.[3][7][9] This action is crucial for clearing glucose from the bloodstream and is a key area of investigation for anti-diabetic therapies.[7]
-
Increased Glucose Oxidation: It promotes the oxidation of glucose for energy, further contributing to its hypoglycemic effect.[9]
-
Inhibition of Hepatic Gluconeogenesis: L-Isoleucine can suppress the liver's production of glucose from non-carbohydrate sources by decreasing the activity and expression of key gluconeogenic enzymes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[3][9]
However, the effects of chronic supplementation can be complex, with some studies showing no benefit or even impaired glucose tolerance, suggesting that dosage and metabolic context are critical factors.[10]
Lipid Metabolism
The role of L-isoleucine in lipid metabolism is multifaceted, with studies showing its involvement in both lipolysis and lipogenesis.
-
Reduction of Adiposity: In some animal models, dietary supplementation with L-isoleucine has been shown to reduce white adipose tissue mass and decrease body weight gain, particularly in the context of a high-fat diet.[1][11]
-
Modulation of Hepatic Cholesterol: Chronic L-isoleucine supplementation, especially when combined with exercise, has been found to lower hepatic total and free cholesterol levels in rats fed a high-fructose diet.[12]
-
Regulation of Lipid-Related Genes: L-Isoleucine can modify the expression of genes involved in lipid metabolism, including those related to fatty acid uptake and oxidation.[11][13] Interestingly, both isoleucine deficiency and supplementation have been linked to changes in fat metabolism, indicating a complex regulatory role.[1][14]
Protein Synthesis and Muscle Metabolism
While leucine is the primary BCAA driver of muscle protein synthesis via the mTOR pathway, L-isoleucine also plays a supportive and independent role.[15][16]
-
mTOR Signaling: Supplementation with L-isoleucine increases the phosphorylation of key proteins in the mTOR signaling pathway, such as mTOR itself, S6K1, and rpS6, which are critical for initiating protein translation.[1][15]
-
Muscle Preservation: It can help preserve lean muscle mass during periods of caloric restriction by preventing muscle breakdown.[17]
Data Presentation: Summary of Quantitative Effects
The following tables summarize key quantitative findings from various studies on L-isoleucine.
Table 1: Effects of L-Isoleucine on Glucose Metabolism and Insulin Sensitivity
| Parameter | Model System | L-Isoleucine Dose/Concentration | Outcome | Reference |
| Plasma Glucose | Fasted Rats | 0.45 g/kg (Oral) | ▼ 20% decrease compared to control at 60 min | [9] |
| Muscle Glucose Uptake | Fasted Rats | 0.45 g/kg (Oral) | ▲ 71% increase compared to control | [9] |
| Whole Body Glucose Oxidation | Fasted Rats | 0.45 g/kg (Oral) | ▲ 19% increase in ¹⁴CO₂ excretion from [U-¹⁴C]glucose | [9] |
| Insulin Sensitivity | Prediabetic Humans | 3 g/day | ▲ 32% increase after 6 weeks | [2] |
| Fasting Blood Glucose | Prediabetic Humans | 3 g/day | ▼ 14% decrease after 6 weeks | [2] |
Table 2: Effects of L-Isoleucine on Lipid and Energy Metabolism
| Parameter | Model System | L-Isoleucine Dose/Concentration | Outcome | Reference |
| Epididymal White Adipose Tissue | Diet-Induced Obese Mice | 2.5% in drinking water | ▼ 49% less mass compared to control | [1] |
| Body Weight Gain | Diet-Induced Obese Mice | 2.5% in drinking water | ▼ 6% lower gain compared to control | [1] |
| Hepatic Total Cholesterol | High-Fructose Fed Rats (+ Exercise) | 1.5% in diet | ▼ 131.86% decrease vs. control; 113.73% decrease vs. high-fructose alone | [12] |
| Hepatic Free Cholesterol | High-Fructose Fed Rats | 1.5% in diet | ▼ 145.31% decrease compared to high-fructose alone | [12] |
| Energy Expenditure | Mice on Western Diet | Low Isoleucine Diet | ▲ Robust increase during light and dark cycles | [18] |
Table 3: Effects of L-Isoleucine on Protein Synthesis Signaling
| Parameter | Model System | Experimental Condition | Outcome | Reference |
| mTOR Phosphorylation (Ser2448) | MAC-T Bovine Mammary Cells | Omission of L-isoleucine | ▼ Significant decrease | [15] |
| S6K1 Phosphorylation (Thr389) | Bovine Mammary Tissue | Supplementation of L-isoleucine | ▲ Significant increase | [15] |
| rpS6 Phosphorylation (Ser235/236) | MAC-T Bovine Mammary Cells | Supplementation of L-isoleucine | ▲ Significant increase | [15] |
Experimental Protocols
In Vitro: Glucose Uptake in C2C12 Myotubes
This protocol is adapted from studies investigating the direct effects of amino acids on muscle cell glucose metabolism.[1]
Objective: To measure the effect of L-isoleucine on glucose uptake in differentiated C2C12 skeletal muscle cells.
Materials:
-
C2C12 myoblasts
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Differentiation Medium: DMEM with 2% horse serum
-
Krebs-Ringer-HEPES (KRH) buffer
-
L-Isoleucine solution (sterile)
-
2-deoxy-D-[³H]glucose (radiolabeled glucose analog)
-
Cytochalasin B (glucose transport inhibitor)
-
Scintillation counter and fluid
Methodology:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM with 10% FBS until they reach 80-90% confluency.
-
Induce differentiation by switching to DMEM with 2% horse serum. Maintain for 4-6 days, replacing the medium every 48 hours, until multinucleated myotubes are formed.
-
-
Serum Starvation:
-
Before the experiment, starve the differentiated myotubes in serum-free DMEM for 3-4 hours to establish a baseline.
-
-
L-Isoleucine Treatment:
-
Wash cells twice with KRH buffer.
-
Pre-incubate the myotubes for 30-60 minutes in KRH buffer containing the desired concentration of L-isoleucine (e.g., 0.5 mM, 1 mM, 2.5 mM). Include a vehicle control (KRH buffer alone) and a positive control (e.g., insulin).
-
-
Glucose Uptake Assay:
-
Add 2-deoxy-D-[³H]glucose to each well to a final concentration of 0.5 µCi/mL and incubate for 10 minutes.
-
To determine non-specific uptake, include a set of wells treated with cytochalasin B (a potent inhibitor of glucose transporters) 15 minutes prior to adding the radiolabeled glucose.
-
-
Lysis and Measurement:
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells using a lysis buffer (e.g., 0.1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the total protein content of each well.
-
Calculate specific glucose uptake by subtracting the non-specific uptake (cytochalasin B-treated wells) from the total uptake.
-
Compare the specific uptake in L-isoleucine-treated cells to the vehicle control.
-
In Vivo: Oral Glucose Tolerance Test (OGTT) in Rats Following L-Isoleucine Administration
This protocol is based on rodent studies evaluating the systemic hypoglycemic effects of L-isoleucine.[9][12]
Objective: To assess the impact of an acute oral dose of L-isoleucine on glucose tolerance in rats.
Materials:
-
Male Sprague-Dawley rats (e.g., 8-10 weeks old)
-
L-Isoleucine powder
-
D-Glucose solution (e.g., 2 g/kg body weight)
-
Vehicle (e.g., saline or distilled water)
-
Handheld glucometer and test strips
-
Oral gavage needles
Methodology:
-
Animal Acclimation and Fasting:
-
House the rats under standard conditions (12h light/dark cycle, controlled temperature) for at least one week before the experiment.
-
Fast the animals overnight (12-16 hours) with free access to water.
-
-
Baseline Blood Glucose Measurement:
-
Gently restrain the rat and obtain a baseline blood sample (Time 0) from the tail vein. Measure blood glucose using a glucometer.
-
-
L-Isoleucine Administration:
-
Immediately after the baseline reading, administer L-isoleucine (e.g., 0.45 g/kg body weight) or the vehicle control via oral gavage.
-
-
Glucose Challenge:
-
30 minutes after the L-isoleucine/vehicle administration, administer the D-glucose solution (2 g/kg body weight) via oral gavage.
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Measure blood glucose at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for both the L-isoleucine and control groups.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion for each animal.
-
Use an appropriate statistical test (e.g., t-test or ANOVA) to compare the glucose response and AUC between the treatment and control groups.
-
Mandatory Visualizations: Pathways and Workflows
Caption: L-Isoleucine activates the mTORC1 signaling pathway to promote protein synthesis.
References
- 1. Novel metabolic and physiological functions of branched chain amino acids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Essential Amino Acids Series – Part 2: Isoleucine and Its Role in Metabolism, Endurance, and Blood Sugar Control - Escapist CrossFit [escapistcrossfit.com]
- 3. researchgate.net [researchgate.net]
- 4. Isoleucine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
- 8. advancedmolecularlabs.com [advancedmolecularlabs.com]
- 9. Hypoglycemic effect of isoleucine involves increased muscle glucose uptake and whole body glucose oxidation and decreased hepatic gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effect of Isoleucine Supplementation on Body Weight Gain and Blood Glucose Response in Lean and Obese Mice [mdpi.com]
- 11. Leucine and isoleucine have similar effects on reducing lipid accumulation, improving insulin sensitivity and increasing the browning of WAT in high-fat diet-induced obese mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. Chronic Supplementation with L-Isoleucine Alone or in Combination with Exercise Reduces Hepatic Cholesterol Levels with No Effect on Serum Glucose, Insulin, or Lipids in Rats Fed a High Fructose Diet [scirp.org]
- 13. The Effect of Isoleucine Supplementation on Body Weight Gain and Blood Glucose Response in Lean and Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dietary isoleucine affects muscle fatty acid and amino acid profiles through regulating lipid metabolism and autophagy in hybrid catfish (Pelteobagrus vachelli ♀ × Leiocassis longirostris ♂) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
- 18. Dietary isoleucine content defines the metabolic and molecular response to a Western diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (2S)-2-amino-3-methylpentanoic Acid as a Chiral Building Block
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2S)-2-amino-3-methylpentanoic acid, commonly known as L-isoleucine, is an essential branched-chain amino acid that serves as a versatile and valuable chiral building block in asymmetric synthesis.[1][2] Its inherent chirality, derived from two stereocenters at the α- and β-positions, makes it an attractive starting material for the synthesis of a wide array of complex chiral molecules, including unnatural amino acids, pharmaceutical intermediates, and natural products. This document provides detailed application notes and experimental protocols for the utilization of L-isoleucine as a chiral auxiliary in diastereoselective reactions, a key strategy in modern organic synthesis.
L-isoleucine can be readily converted into various chiral auxiliaries, with one of the most prominent being the corresponding oxazolidinone derivative. These auxiliaries temporarily attach to a prochiral substrate, effectively directing the stereochemical outcome of subsequent reactions, such as alkylations and aldol additions.[3][4] After the desired stereocenter(s) have been established, the auxiliary can be cleaved and often recovered for reuse, making this a powerful and efficient method for asymmetric synthesis.
Applications in Asymmetric Synthesis
The primary application of L-isoleucine as a chiral building block is in diastereoselective synthesis, where it is converted into a chiral auxiliary to control the formation of new stereocenters.
Asymmetric Alkylation
Chiral oxazolidinones derived from L-isoleucine can be N-acylated and then deprotonated to form a chiral enolate. This enolate reacts with electrophiles, such as alkyl halides, from a sterically less hindered face, leading to the formation of a new carbon-carbon bond with high diastereoselectivity. This method is instrumental in the synthesis of α-substituted carboxylic acid derivatives and unnatural amino acids.
Asymmetric Aldol Reactions
The boron enolates of N-acylated oxazolidinones, derived from L-isoleucine, undergo highly diastereoselective aldol reactions with aldehydes.[3][4][5] This reaction is particularly powerful as it constructs a new carbon-carbon bond while simultaneously setting two adjacent stereocenters. The predictable stereochemical outcome is governed by a Zimmerman-Traxler-like six-membered ring transition state.[4] This strategy has been widely employed in the total synthesis of complex natural products.
Experimental Protocols
The following protocols are representative methods for the use of an L-isoleucine-derived chiral auxiliary in asymmetric synthesis.
Note: While the following protocols are based on well-established procedures for chiral auxiliaries derived from branched-chain amino acids, specific yields and diastereomeric excesses may vary. Optimization of reaction conditions is recommended for specific substrates.
Protocol 1: Synthesis of (4S,5S)-4-(sec-butyl)-2-oxazolidinone from L-isoleucine
This protocol describes the conversion of L-isoleucine to its corresponding oxazolidinone chiral auxiliary.
Workflow Diagram:
Caption: Synthesis of the L-isoleucine-derived chiral auxiliary.
Materials:
-
L-isoleucine
-
Thionyl chloride
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Lithium chloride (LiCl)
-
Tetrahydrofuran (THF), anhydrous
-
Phosgene (or a phosgene equivalent like triphosgene or carbonyldiimidazole)
-
Toluene, anhydrous
-
Triethylamine
Procedure:
-
Esterification of L-isoleucine: Suspend L-isoleucine (1.0 eq) in methanol. Cool the mixture to 0 °C and slowly add thionyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 24 hours. Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.
-
Reduction to the amino alcohol: Dissolve the L-isoleucine methyl ester hydrochloride (1.0 eq) and lithium chloride (1.1 eq) in anhydrous THF. Cool the solution to 0 °C and add sodium borohydride (2.5 eq) portion-wise. Stir the reaction at room temperature for 16 hours. Carefully quench the reaction with methanol, followed by 1 M HCl. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure to yield (2S,3S)-2-amino-3-methylpentan-1-ol.
-
Formation of the oxazolidinone: Dissolve the amino alcohol (1.0 eq) in anhydrous toluene. Add a solution of phosgene (or an equivalent) in toluene at a controlled rate at 0 °C. After the addition is complete, add triethylamine (2.2 eq) and heat the reaction mixture to reflux for 4 hours. Cool the reaction, filter, and concentrate the filtrate. The crude product can be purified by column chromatography or recrystallization to afford (4S,5S)-4-(sec-butyl)-2-oxazolidinone.
Protocol 2: Asymmetric Alkylation of an N-Acyl Oxazolidinone Derivative
This protocol outlines the diastereoselective alkylation of an N-acyl derivative of the L-isoleucine-derived oxazolidinone.
Workflow Diagram:
Caption: General workflow for asymmetric alkylation.
Materials:
-
(4S,5S)-4-(sec-butyl)-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
N-Acylation: Dissolve the (4S,5S)-4-(sec-butyl)-2-oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes. Add propionyl chloride (1.1 eq) and stir for 1 hour at -78 °C. Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride. Extract with ethyl acetate, dry the organic layer, and concentrate to give the N-propionyl oxazolidinone, which can be purified by chromatography.
-
Diastereoselective Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add LDA (1.1 eq) dropwise and stir for 1 hour to form the lithium enolate. Add benzyl bromide (1.2 eq) and continue stirring at -78 °C for 4 hours, then allow the reaction to slowly warm to room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride, extract with ethyl acetate, wash with brine, dry, and concentrate. The product can be purified by column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the chiral carboxylic acid.
Procedure:
-
Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide monohydrate (2.0 eq).
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.
-
Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.
Quantitative Data Summary
The following table summarizes representative data for asymmetric reactions using chiral oxazolidinone auxiliaries derived from branched-chain amino acids.
| Reaction Type | Electrophile/Aldehyde | Auxiliary | Yield (%) | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) |
| Alkylation | Benzyl bromide | Valine-derived | 85-95 | >99:1 d.r. |
| Methyl iodide | Phenylalanine-derived | 90-98 | >98% d.e. | |
| Aldol Reaction | Isobutyraldehyde | Valine-derived | 80-90 | >99:1 d.r. |
| Benzaldehyde | Phenylalanine-derived | 85-95 | >98% d.e. |
Data are representative and compiled from various sources on Evans-type auxiliaries.
Signaling Pathway and Metabolism Visualization
L-Isoleucine and the mTOR Signaling Pathway
L-isoleucine, as a branched-chain amino acid, plays a crucial role in activating the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.
Caption: L-Isoleucine activates the mTORC1 signaling pathway.
Catabolic Pathway of L-Isoleucine
The breakdown of L-isoleucine is a multi-step enzymatic process that ultimately yields acetyl-CoA and propionyl-CoA, which can enter central metabolic pathways.
Caption: The catabolic pathway of L-isoleucine.
References
- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Evans Aldol Reaction [drugfuture.com]
Application Notes and Protocols for the Use of (2S)-2-amino-3-methylpentanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-amino-3-methylpentanoic acid, commonly known as L-isoleucine, is an essential chiral amino acid frequently incorporated into synthetic peptides for therapeutic and research applications. Its unique β-branched aliphatic side chain introduces specific steric and hydrophobic properties that can significantly influence peptide conformation, stability, and biological activity. These application notes provide detailed protocols and technical considerations for the efficient incorporation of L-isoleucine into peptides using solid-phase peptide synthesis (SPPS), primarily focusing on the widely used Fmoc/tBu strategy.
Properties of this compound Derivatives in Peptide Synthesis
The selection of an appropriately protected L-isoleucine derivative is crucial for successful peptide synthesis. The most common derivative for Fmoc-based SPPS is Nα-Fmoc-L-isoleucine.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃NO₄ | --INVALID-LINK-- |
| Molecular Weight | 353.4 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Melting Point | 145-147 °C | --INVALID-LINK-- |
| Optical Rotation [α]20/D | -12±1°, c = 1% in DMF | --INVALID-LINK-- |
| Purity (HPLC) | ≥98.0% | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Isoleucine-Containing Peptide (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a generic isoleucine-containing peptide on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5-0.8 mmol/g loading)
-
Nα-Fmoc-L-isoleucine
-
Other required Nα-Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
Equipment:
-
Peptide synthesis vessel with a sintered glass frit
-
Shaker or vortexer
-
HPLC system for purification and analysis
-
Lyophilizer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes. Drain.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Isoleucine):
-
In a separate vial, dissolve 3 equivalents of Fmoc-L-isoleucine and 3 equivalents of OxymaPure® (or HOBt) in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours. Due to the steric hindrance of isoleucine, a longer coupling time or a double coupling may be necessary.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
-
If the coupling is incomplete, drain the solution and repeat the coupling step with freshly activated Fmoc-L-isoleucine.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/ACN mixture) and purify by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final peptide powder.
-
Quantitative Data on Isoleucine Incorporation
The efficiency of coupling sterically hindered amino acids like isoleucine can be influenced by the choice of coupling reagents. While precise yields are sequence-dependent, the following table provides a qualitative comparison of common coupling reagents.
| Coupling Reagent Combination | Relative Coupling Efficiency for Isoleucine | Potential for Racemization | Notes |
| DIC / HOBt | Good | Low | A standard and cost-effective choice. Longer coupling times may be required.[1] |
| DIC / OxymaPure® | Very Good | Very Low | Generally considered superior to HOBt in suppressing racemization and improving efficiency. |
| HBTU / DIPEA | Excellent | Low to Moderate | Fast and efficient, but care must be taken with the amount of base to minimize racemization.[2] |
| HATU / DIPEA | Excellent | Low | Often used for difficult couplings, including sterically hindered residues.[3] |
| COMU / DIPEA | Excellent | Very Low | A third-generation uronium salt that shows high efficiency and low racemization rates. |
Note on Racemization: Racemization of L-isoleucine during peptide synthesis is generally low when using urethane-based protecting groups like Fmoc. However, the choice of coupling reagent and the presence of base can influence the degree of epimerization. For sequences where stereochemical purity is absolutely critical, the use of coupling reagents known for low racemization, such as COMU or DIC/Oxyma, is recommended. Studies have shown that racemization during a synthesis cycle is typically 0.4% or less.[1][4]
Purification and Yield
The purification of isoleucine-containing peptides is typically achieved by reverse-phase HPLC. The hydrophobicity of the isoleucine side chain will influence the retention time of the peptide.
| Parameter | Typical Range | Notes |
| Crude Peptide Purity | 50-80% | Highly dependent on the sequence and synthesis efficiency. |
| Purified Peptide Purity | >95% | Achievable with optimized HPLC conditions. |
| Overall Yield | 10-40% | Varies significantly based on peptide length, sequence complexity, and purification recovery. |
Applications in Drug Development: Isoleucine-Containing Peptides as Enzyme Inhibitors
Peptides containing L-isoleucine have shown significant potential as inhibitors of key enzymes involved in disease pathways, such as Angiotensin-Converting Enzyme (ACE) and Dipeptidyl Peptidase-IV (DPP-IV).
Angiotensin-Converting Enzyme (ACE) Inhibition
ACE plays a crucial role in the renin-angiotensin system (RAS), which regulates blood pressure. ACE inhibitors are a major class of drugs for hypertension. Bioactive peptides derived from food sources often contain isoleucine and exhibit ACE inhibitory activity.
Caption: ACE Inhibition by Isoleucine-Containing Peptides.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
DPP-IV is an enzyme that inactivates incretin hormones like GLP-1, which are involved in glucose homeostasis. DPP-IV inhibitors are used in the treatment of type 2 diabetes. Isoleucine-containing peptides have been identified as potent DPP-IV inhibitors.[5]
Caption: DPP-IV Inhibition by Isoleucine-Containing Peptides.
Experimental Workflow for Isoleucine-Containing Peptide Synthesis
The overall workflow for the synthesis, purification, and characterization of an isoleucine-containing peptide is summarized in the following diagram.
Caption: Workflow for Isoleucine Peptide Synthesis.
Conclusion
The incorporation of this compound into synthetic peptides is a well-established process that can be achieved with high fidelity using standard solid-phase peptide synthesis protocols. Careful consideration of coupling reagents is necessary to ensure high efficiency and minimize racemization, particularly for longer or more complex peptides. The unique properties conferred by the isoleucine side chain make it a valuable component in the design of bioactive peptides for various therapeutic applications, including the development of novel enzyme inhibitors.
References
- 1. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
Commercial Production of L-Isoleucine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the commercial production of L-isoleucine, an essential branched-chain amino acid widely utilized in the pharmaceutical, food, and feed industries. The primary method for industrial-scale L-isoleucine production is microbial fermentation, predominantly using genetically engineered strains of Corynebacterium glutamicum and Escherichia coli.[1][2] This document details the metabolic pathways, strain development strategies, fermentation protocols, downstream processing, and analytical methods pertinent to achieving high-yield L-isoleucine production.
I. Introduction to L-Isoleucine Production
L-isoleucine is commercially produced almost exclusively through fermentation processes that leverage the biosynthetic capabilities of microorganisms.[1][2] While chemical synthesis is possible, it is not economically viable for large-scale production due to the complexity of stereospecific synthesis.[3] The workhorse organisms for L-isoleucine fermentation are Corynebacterium glutamicum and Escherichia coli, which have been extensively studied and metabolically engineered to enhance production titers.[1][2]
Key strategies for improving L-isoleucine yields include:
-
Metabolic Engineering: Modifying the genetic makeup of production strains to enhance the flux through the L-isoleucine biosynthetic pathway and eliminate competing metabolic pathways.[4][5][6][7]
-
Fermentation Optimization: Fine-tuning culture conditions such as medium composition, pH, temperature, and aeration to maximize cell growth and product formation.[8]
-
Downstream Processing: Developing efficient and scalable methods for the recovery and purification of L-isoleucine from the fermentation broth.
II. L-Isoleucine Biosynthesis and Regulation
The biosynthesis of L-isoleucine in C. glutamicum and E. coli begins with L-aspartate, which is converted through a series of enzymatic reactions.[9] The pathway is tightly regulated at multiple levels, including feedback inhibition of key enzymes and transcriptional control of the relevant genes.[2][10][11] A simplified representation of the L-isoleucine biosynthetic pathway is presented below.
References
- 1. Strategies to Enhance l-Isoleucine Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategy for improving L-isoleucine production efficiency in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5695972A - Method for producing L-isoleucine with a fermentation process - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolic Engineering of Escherichia coli for Efficient l-Isoleucine Production based on the Citramalate Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational design of Escherichia coli for L-isoleucine production. | Semantic Scholar [semanticscholar.org]
- 7. Growth-coupled production of L-isoleucine in Escherichia coli via metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enlivenarchive.org [enlivenarchive.org]
- 9. researchgate.net [researchgate.net]
- 10. l-Isoleucine Production with Corynebacterium glutamicum: Further Flux Increase and Limitation of Export - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular aspects of lysine, threonine, and isoleucine biosynthesis in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of L-Isoleucine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of L-Isoleucine.
Part 1: Frequently Asked Questions (FAQs)
Q1: What makes the stereoselective synthesis of L-Isoleucine so challenging?
A1: The primary challenge lies in the presence of two stereogenic centers at the α-carbon (C2) and the β-carbon (C3). This results in four possible stereoisomers: L-Isoleucine (2S, 3S), D-Isoleucine (2R, 3R), L-allo-Isoleucine (2S, 3R), and D-allo-Isoleucine (2R, 3S). A successful synthesis must control the stereochemistry at both centers simultaneously to selectively form the desired (2S, 3S) isomer and avoid the formation of its diastereomers (allo forms) and enantiomer.[1]
Q2: What are the main byproducts or impurities I should be aware of?
A2: Besides the other three stereoisomers, common impurities can include unreacted starting materials, reagents, and side-products from competing reactions. In biosynthetic routes, byproducts can include other amino acids that share parts of the metabolic pathway, such as L-lysine, L-threonine, L-valine, and L-leucine.[2] In chemical syntheses, this can include racemized intermediates or products from incomplete reactions.
Q3: What is the difference between L-Isoleucine and L-allo-Isoleucine, and why is their separation difficult?
A3: L-Isoleucine and L-allo-Isoleucine are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement at one of their chiral centers (the β-carbon, C3). Because they are not mirror images, they have different physical properties. However, these differences can be subtle, making their separation challenging. Techniques like fractional crystallization or specialized chromatography are often required.[3][4]
Part 2: Troubleshooting Guides
Issue 1: Poor Diastereoselectivity (High Formation of allo-Isoleucine)
Q: My synthesis is producing a nearly 1:1 mixture of L-Isoleucine and L-allo-Isoleucine. What are the likely causes and how can I improve the diastereomeric ratio (d.r.)?
A: This indicates a lack of stereocontrol at the β-carbon (C3). The approach to solving this depends heavily on your synthetic route.
Possible Causes & Solutions:
-
For Chiral Auxiliary-Based Syntheses:
-
Auxiliary Choice: The chosen chiral auxiliary may not be providing sufficient steric hindrance to direct the alkylation or other bond-forming reaction. Consider switching to a different auxiliary known for high diastereoselectivity in similar transformations.[5][6][7]
-
Reaction Conditions: Temperature, solvent, and the choice of base can significantly impact diastereoselectivity. Lowering the reaction temperature often enhances selectivity. The solvent can influence the conformation of the transition state, so screening different solvents is recommended.
-
Metal Chelation: In enolate chemistry, the choice of metal counter-ion (e.g., Li+, Na+, K+, or TiCl4) can affect the geometry of the enolate and, consequently, the stereochemical outcome.
-
-
For Asymmetric Catalysis:
-
Catalyst/Ligand: The chiral ligand may not be optimal. Experiment with different ligands that have a more rigid structure or different electronic properties.
-
Substrate-Catalyst Matching: Ensure that the substrate and catalyst are a good electronic and steric match. Sometimes a slight modification of the substrate can lead to a significant improvement in selectivity.
-
Issue 2: Difficulty Separating L-Isoleucine from L-allo-Isoleucine
Q: I have a mixture of L-Isoleucine and L-allo-Isoleucine. What are the most effective methods for purification?
A: Separating these diastereomers requires methods that can exploit their different physical properties.
-
Fractional Crystallization: This is a classical method that relies on differences in solubility between the two diastereomers in a specific solvent system.
-
Protocol: Dissolve the mixture in a minimum amount of a hot solvent (e.g., water/ethanol mixtures). Allow the solution to cool slowly. One diastereomer should crystallize out preferentially. The process may need to be repeated several times to achieve high purity.
-
-
Chromatography:
-
Ion-Exchange Chromatography: This is a highly effective method. The two diastereomers will interact differently with the stationary phase, leading to different retention times.
-
High-Performance Liquid Chromatography (HPLC): Using a suitable column (e.g., a C18 column with an appropriate mobile phase), you can achieve baseline separation of the diastereomers.[4]
-
-
Enzymatic Resolution: Some enzymes exhibit high stereoselectivity and can be used to selectively react with one diastereomer, allowing for the separation of the unreacted one. For instance, hog kidney acylase can be used in some resolution schemes.[3]
Part 3: Data and Protocols
Table 1: Comparison of Diastereoselectivity in Asymmetric Synthesis Methods
| Method | Chiral Auxiliary / Ligand | Substrate | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans Aldol Reaction | (S)-4-benzyl-2-oxazolidinone | Propionyl oxazolidinone | >95:5 | 80-90 | General Literature |
| Schöllkopf's Bislactim Ether | (S)-Valine derived | Bislactim ether | >98:2 | 75-85 | General Literature |
| Asymmetric Hydrogenation | Rh-DuPhos | E/Z-alkene precursor | >99:1 e.e. | >95 | General Literature |
| Michael Addition | Camphorsultam | N-enoyl camphorsultam | >90:10 | 70-80 | General Literature[6] |
Note: Values are representative and can vary based on specific reaction conditions.
Protocol: General Procedure for Chiral Auxiliary Cleavage
This protocol describes a general method for removing an oxazolidinone chiral auxiliary, a common step in many L-Isoleucine synthesis routes.
Reagents and Materials:
-
N-acylated oxazolidinone substrate
-
Lithium hydroxide (LiOH) or Lithium hydroperoxide (LiOOH)
-
Tetrahydrofuran (THF)
-
Hydrogen peroxide (H₂O₂) (for LiOOH method)
-
Water
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure (LiOOH Method):
-
Dissolution: Dissolve the N-acylated oxazolidinone substrate in a mixture of THF and water (typically a 3:1 or 4:1 ratio) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide to the solution, followed by the dropwise addition of an aqueous solution of lithium hydroxide.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to decompose the excess peroxide.
-
Extraction: Remove the THF under reduced pressure. Extract the aqueous residue three times with diethyl ether or ethyl acetate. The chiral auxiliary will be in the organic layer, and the lithium salt of the desired amino acid will be in the aqueous layer.
-
Isolation:
-
Auxiliary Recovery: Wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate to recover the chiral auxiliary.
-
Product Isolation: Acidify the aqueous layer to a pH of ~2 with 1M HCl. Extract the free acid into an organic solvent. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude product, which can be further purified by crystallization or chromatography.
-
References
- 1. NMR-based assignment of isoleucine vs . allo -isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01995E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. HPLC Separation of Allo-Isoleucine, Isoleucine, Leucine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: L-Isoleucine Resolution
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for the successful resolution of L-isoleucine from its stereoisomers (D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine).
Frequently Asked Questions (FAQs)
Q1: What are the stereoisomers of isoleucine and why are they difficult to separate?
Isoleucine has two chiral centers, resulting in four stereoisomers: L-isoleucine (2S,3S), D-isoleucine (2R,3R), L-allo-isoleucine (2S,3R), and D-allo-isoleucine (2R,3S). These isomers, particularly enantiomers (L- vs. D-) and diastereomers (isoleucine vs. allo-isoleucine), possess very similar chemical and physical properties, making their separation challenging.[1][2]
Q2: What are the primary methods for resolving L-isoleucine?
The main strategies for resolving isoleucine stereoisomers include:
-
Chiral Chromatography (HPLC/UPLC): This technique uses a chiral stationary phase (CSP) or a chiral labeling reagent to differentiate between the isomers.[1][3][4] It is highly effective for both analytical and preparative scale separations.
-
Enzymatic Resolution: This method leverages the stereospecificity of enzymes, such as acylases or oxidases, which act on only one isomer in a racemic mixture, allowing for the subsequent separation of the modified and unmodified forms.[5][6][7]
-
Crystallization: This involves forming diastereomeric salts with a chiral resolving agent. The resulting salts have different solubilities, allowing them to be separated by fractional crystallization.[8][9]
Q3: Which resolution method is most suitable for my application?
-
For high-purity analysis and quantification , such as detecting impurities in a final product, Chiral HPLC or UPLC is the preferred method due to its high resolution and sensitivity.[10]
-
For preparative-scale production of pure L-isoleucine, enzymatic resolution and diastereomeric salt crystallization are often more cost-effective and scalable.[5][8]
Troubleshooting Guides
Guide 1: Chiral Chromatography (HPLC/UPLC)
Q: Why is the resolution between my isoleucine isomer peaks poor?
A: Poor resolution is a common issue. Consider the following causes and solutions:
-
Incorrect Mobile Phase: The pH and composition of the mobile phase are critical. For underivatized amino acids, a pH of 7.4 has been shown to achieve adequate separation on a C18 column.[11] Experiment with different solvent ratios and pH values.
-
Inappropriate Column: Not all chiral columns are effective for isoleucine. Crown-ether-based (e.g., Crownpak) and macrocyclic glycopeptide-based (e.g., CHIROBIOTIC) columns are known to be useful.[3][4] A standard C18 column may not resolve stereoisomers without a chiral derivatizing agent.[1][2]
-
Sub-optimal Conditions: Adjust the flow rate (lower flow rates often increase resolution) and column temperature.
-
Column Deterioration: If the column has been used extensively, its performance may degrade. Try cleaning the column according to the manufacturer's instructions or replace it.
Q: My peaks are tailing or splitting. What is the cause?
A: Peak asymmetry can result from several factors:
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks. Reduce the sample concentration or injection volume.
-
Contamination: The column inlet frit or the stationary phase may be contaminated. Clean the column or replace the inlet frit.
-
Incompatible Sample Solvent: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible. A solvent mismatch can cause peak distortion.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. Modifying the mobile phase pH or ionic strength can help mitigate this.
Guide 2: Enzymatic Resolution
Q: My enzymatic reaction is slow or incomplete. How can I improve it?
A: Reaction efficiency depends on optimal conditions:
-
Incorrect pH or Temperature: Enzymes have a narrow optimal pH and temperature range. For mold acylase, the optimal pH is approximately 7.8, with an incubation temperature of around 38°C.[5] Verify and adjust your reaction buffer accordingly.
-
Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling. Use a fresh batch of enzyme or test its activity with a standard substrate.
-
Substrate Preparation: For acylase-based resolution, ensure the starting DL-isoleucine is fully N-acetylated, as the enzyme specifically acts on this derivative.
Q: I am getting a low yield of pure L-isoleucine after the reaction. What are the potential causes?
A: Low yield can stem from the reaction itself or the subsequent purification steps:
-
Incomplete Reaction: See the troubleshooting point above.
-
Inefficient Separation: The separation of the resulting L-isoleucine from the unreacted N-acetyl-D-isomer is crucial. This is typically achieved by exploiting differences in their solubility at a specific pH. Carefully adjust the pH of the solution to selectively precipitate one compound while keeping the other in solution.
-
Product Loss During Isolation: Ensure each step of the isolation and purification process (e.g., extraction, crystallization, filtration) is optimized to minimize product loss.
Guide 3: Diastereomeric Crystallization
Q: The diastereomeric salt is not precipitating from the solution. What should I do?
A: Precipitation is dependent on supersaturation.
-
Solvent Choice: The solvent system is critical. The ideal solvent should dissolve the diastereomeric salts to different extents. You may need to screen several solvents or solvent mixtures.
-
Concentration: The solution may be too dilute. Try concentrating the solution by carefully evaporating some of the solvent.
-
Temperature: Cooling the solution often induces crystallization. Ensure you are using the optimal temperature profile for your specific salt and solvent system.
-
Seeding: Adding a small seed crystal of the desired diastereomeric salt can help initiate crystallization.
Q: The optical purity of my final L-isoleucine product is low. How can I improve it?
A: Low purity indicates incomplete separation of the diastereomers.
-
Recrystallization: The most effective way to improve purity is to perform one or more recrystallization steps on the diastereomeric salt before converting it back to the free amino acid.
-
Washing: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove any mother liquor containing the undesired diastereomer.
-
Purity of Resolving Agent: Use a resolving agent with the highest possible optical purity.
Quantitative Data Summary
The following tables summarize key quantitative data from various L-isoleucine resolution experiments.
Table 1: Chiral HPLC/UPLC Performance for Isoleucine Resolution
| Method | Column | Mobile Phase | Resolution (Rs) | Target | Reference |
| UPLC-UV | ACQUITY UPLC with AccQ•Tag derivatization | Proprietary Gradient | 2.0 | Isoleucine vs. Leucine (at 0.05% level) | |
| HPLC-UV | Shim-pack CLC-C18 (150 x 4.6 mm) | Phosphate Buffer (pH 7.4) / Acetonitrile Gradient | Baseline Separation | 10 underivatized amino acids | [11] |
| HPLC-UV | Crownpak CR-I(+) (150 x 2.1 mm) | Acetonitrile/Ethanol/Water/TFA | Enantioseparation | Underivatized amino acids | [3] |
| LC-MS | PBr Column with L-FDVDA derivatization | Acetonitrile / Formic Acid Gradient | Baseline Separation | All four isoleucine stereoisomers | [1][2] |
Table 2: Yields from Enzymatic and Crystallization Methods
| Method | Substrate | Resolving Agent / Enzyme | Product | Yield | Reference |
| Enzymatic | Acetyl-DL-leucine* | Mold Acylase | D-Leucine | 74% | [5] |
| Crystallization | Z-DL-isoleucine mixture | (S)-α-phenylethylamine | Z-D-Ile•(S)-PEA salt | Not specified | [8] |
*Data for leucine is presented as a close structural analog to isoleucine.
Experimental Protocols
Protocol 1: Analytical Resolution by Chiral HPLC
This protocol is a general guideline for the separation of underivatized isoleucine isomers.
-
System: HPLC or UPLC system with UV detector.
-
Column: Chiral crown ether-based column (e.g., Crownpak CR-I(+), 150 mm x 3.0 mm, 5 µm).[3]
-
Mobile Phase: A mixture of acetonitrile, ethanol, water, and trifluoroacetic acid (TFA), for example, 80:15:5:0.5 (v/v/v/v).[3]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210-225 nm.
-
Sample Preparation: Dissolve the isoleucine isomer mixture in the mobile phase to a final concentration of approximately 100-200 µg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Injection Volume: 5-10 µL.
-
Analysis: Run the sample and identify peaks based on the retention times of pure standards for each isomer.
Protocol 2: Preparative Enzymatic Resolution using Mold Acylase
This protocol is adapted from the resolution of N-acetyl-DL-amino acids.[5]
-
Substrate Preparation: Prepare N-acetyl-DL-isoleucine from your starting mixture.
-
Reaction Setup: Dissolve 10 g of N-acetyl-DL-isoleucine in 500 mL of deionized water. Adjust the pH to ~7.5-7.8 by adding a suitable base (e.g., calcium carbonate or dilute NaOH).
-
Enzyme Addition: Add an appropriate amount of purified mold acylase preparation.
-
Incubation: Incubate the mixture at 38°C for 48 hours. Monitor the reaction progress by taking aliquots and analyzing them via TLC or HPLC.
-
Reaction Quench: Stop the reaction by boiling the solution for a few minutes to denature the enzyme, then filter to remove the precipitated protein.
-
Product Separation:
-
Concentrate the filtrate by evaporation under reduced pressure.
-
Adjust the pH to ~5 with an acid (e.g., acetic acid). At this pH, L-isoleucine is at its isoelectric point and will have minimal solubility.
-
Cool the solution to induce crystallization of L-isoleucine. The N-acetyl-D-allo-isoleucine and N-acetyl-D-isoleucine will remain in the solution (mother liquor).
-
-
Purification: Filter the L-isoleucine crystals, wash with cold ethanol, and dry. Check purity and recrystallize from water if necessary.
Visualizations
References
- 1. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 2. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Branched-Chain Amino Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in HPLC separation of BCAAs?
A1: The primary challenges in separating BCAAs by HPLC stem from their similar structures, high polarity, and lack of a strong UV chromophore. Key issues include:
-
Poor retention on reversed-phase (RP) columns: Due to their hydrophilic nature, BCAAs are not well-retained on traditional C18 columns, often eluting in the void volume.[1]
-
Co-elution of isomers: Leucine and isoleucine are structural isomers, making their baseline separation difficult to achieve.[2][3]
-
Low sensitivity: Without derivatization, BCAAs exhibit poor response with UV-Vis detectors, making quantitation challenging.[1]
-
Matrix effects: Biological samples like plasma and serum contain numerous compounds that can interfere with BCAA analysis.[2]
Q2: What are the primary HPLC modes used for BCAA analysis?
A2: The main techniques employed for BCAA separation are:
-
Hydrophilic Interaction Chromatography (HILIC): This technique uses a polar stationary phase and a high concentration of organic solvent in the mobile phase, which is effective for retaining and separating polar compounds like amino acids without derivatization.[1][2]
-
Reversed-Phase (RP) HPLC with Ion-Pairing Agents: The addition of ion-pairing reagents to the mobile phase enhances the retention of polar BCAAs on nonpolar stationary phases.[1]
-
Reversed-Phase (RP) HPLC with Derivatization: Pre- or post-column derivatization introduces a chromophore or fluorophore to the BCAA molecules, improving their retention and detection by UV-Vis or fluorescence detectors.[4]
Q3: How can I improve the resolution between leucine and isoleucine?
A3: Achieving baseline separation of leucine and isoleucine is a common goal. Strategies include:
-
Method Optimization: Carefully adjusting the mobile phase composition, pH, and temperature can enhance selectivity.[5][6] For instance, a mobile phase pH of 7.4 has been shown to provide adequate separation of these isomers.[5]
-
Column Selection: Employing high-efficiency columns with smaller particle sizes or specific stationary phases designed for amino acid analysis can improve resolution.[7][8]
-
Gradient Elution: A shallow gradient can increase the separation between closely eluting peaks.[6]
-
Advanced Techniques: Capillary electrophoresis-mass spectrometry (CE-MS/MS) has also been utilized to enhance the resolution of isobaric amino acids.[3]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the HPLC separation of BCAAs.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Secondary Interactions | Interaction of analytes with the stationary phase can cause peak tailing.[9] Adjust the mobile phase pH to ensure BCAAs are fully ionized or neutral.[9] |
| Column Overload | Injecting too much sample can lead to peak fronting.[10] Reduce the sample concentration or injection volume. |
| Incompatible Sample Solvent | Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[10] Prepare your sample in a solvent that is compatible with the mobile phase.[9] |
| Column Degradation | The column may be aging or contaminated.[9] Flush the column with a strong solvent or replace it if necessary.[10] |
Problem 2: Inconsistent Retention Times
| Possible Cause | Solution |
| Mobile Phase Preparation | Inconsistent mobile phase composition between runs can cause retention time shifts.[9] Ensure accurate and consistent preparation of the mobile phase. |
| Column Equilibration | Insufficient column equilibration before analysis can lead to drifting retention times.[10] Allow for adequate equilibration time, typically 5-10 column volumes.[10] |
| Pump Malfunction | Issues with the HPLC pump can lead to inconsistent flow rates.[9] Check the pump for leaks and ensure a stable flow rate. |
| Temperature Fluctuations | Changes in column temperature can affect retention times.[7] Use a column oven to maintain a consistent temperature. |
Problem 3: No or Low Signal Intensity
| Possible Cause | Solution |
| Improper Sample Preparation | Insufficient extraction or purification of the analyte can result in low signal intensity.[9] |
| Detector Settings | The detector may not be set to the optimal wavelength for the derivatized BCAAs or may have a high response time setting.[7] |
| Derivatization Issues (if applicable) | Incomplete derivatization or degradation of the derivatizing agent can lead to a weak signal.[5] |
| Mobile Phase Incompatibility with Detector | For detectors like Charged Aerosol Detectors (CAD), the mobile phase must be volatile.[1] |
Quantitative Data Summary
The following tables summarize typical performance data for different HPLC methods used for BCAA analysis.
Table 1: Comparison of HILIC and Ion-Pair Chromatography (IPC) for Undivatized BCAAs
| Parameter | HILIC Method | IPC Method | Reference |
| Limit of Quantitation (LOQ) | ~2x lower than IPC | - | [1] |
| Linearity Range (on column) | 10–80 ng (R² ≥ 0.991) | 15–120 ng (R² ≥ 0.990) | [1] |
| Signal-to-Noise (S/N) at 5 ng | ~3x higher than IPC | - | [1] |
| Sample Concentration | 4x lower than IPC | - | [1] |
Table 2: Performance of Reversed-Phase HPLC for Undivatized BCAAs
| Parameter | Value | Reference |
| Run Time | 25 minutes | [5] |
| Linearity Range (µg/mL) | Valine: 50-400, Isoleucine: 75-175, Leucine: 50-250 | [5] |
| Mean Recovery (%) | 98.91 - 100.77 | [5] |
| RSD (%) | 0.28 - 1.92 | [5] |
Table 3: Performance of RP-HPLC with OPA Derivatization
| Parameter | Value (mmol L⁻¹) | Reference |
| Limit of Detection (LOD) | Valine: 1.61, Isoleucine: 1.84, Leucine: 1.88 | [4] |
| Limit of Quantitation (LOQ) | Valine: 4.37, Isoleucine: 6.13, Leucine: 6.27 | [4] |
Experimental Protocols
Protocol 1: HILIC Method for Undivatized BCAAs
This protocol is based on a method for the analysis of underivatized BCAAs and their impurities.[1]
-
Column: A suitable HILIC column.
-
Mobile Phase: A mixture of 50 mM aqueous ammonium formate (pH 2.8) and acetonitrile (ACN) (20:80, v/v).[1]
-
Sample Preparation: Dissolve 10.0 mg of the substance in 10.0 mL of water. Dilute the standard solutions to the required concentration in the HILIC mobile phase. For samples, dilute with a mixture of ACN/water to a final ACN proportion of 70% (v/v).[1]
-
Injection Volume: Not specified, but sensitivity was compared based on mass injected on column (e.g., 5 ng of each amino acid).[1]
-
Detection: Charged Aerosol Detector (CAD).[1]
-
Run Time: Less than 16 minutes.[1]
Protocol 2: Reversed-Phase HPLC for Undivatized BCAAs
This protocol describes a method for the simultaneous quantification of ten amino acids, including BCAAs, without derivatization.[5]
-
Column: Shim-pack CLC-C18 (150 mm × 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase:
-
A: 10 mM phosphate buffer (pH 7.4).[5]
-
B: Acetonitrile.
-
-
Gradient Elution: 100% A for 10 min, then a linear increase of B to 50% over 15 min.[5]
-
Flow Rate: Not specified.
-
Detection: UV at 225 nm.[5]
-
Run Time: 25 minutes.[5]
Protocol 3: Reversed-Phase HPLC with OPA Derivatization
This protocol is for the determination of BCAAs in blood spot samples using pre-column derivatization with o-phthaldialdehyde (OPA).[4]
-
Derivatization Reagent: 5 mg of OPA, 125 µL of methanol, 1 mL of 0.4 mol L⁻¹ borate buffer (pH 9.5), 10 µL of 2-mercaptoethanol, and 10 µL of Brij 35 solution.[4]
-
Mobile Phase: Methanol, tetrahydrofuran, and 10 mmol L⁻¹ sodium acetate buffer (pH 5.0).[4]
-
Detection: Diode Array Detector (DAD).[4]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered during BCAA analysis.
Caption: A flowchart for troubleshooting common HPLC issues.
This logical diagram outlines the decision-making process for resolving common issues in HPLC analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. Branched Chain Amino Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. Determination of Branched-Chain Amino Acids in Food Supplements and Human Plasma by a CE-MS/MS Method with Enhanced Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mastelf.com [mastelf.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 10. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: (2S)-2-amino-3-methylpentanoic acid (L-Isoleucine)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (2S)-2-amino-3-methylpentanoic acid (L-Isoleucine) during storage.
Troubleshooting Guide
This guide addresses specific issues you might encounter, helping you identify the cause and find a solution.
Q1: My L-Isoleucine powder, which was originally white, has started to turn yellow or brown. What is the problem and is it still usable?
A: A color change from white to yellow or brown is a common indicator of degradation, likely due to oxidation.[1] In the presence of moisture and/or high temperatures, L-Isoleucine can oxidize and darken.[1]
-
Immediate Action: You should first assess the purity of the material before further use. A discolored product may contain impurities that could negatively impact your experimental results.
-
Recommended Test: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to quantify the level of degradation. Detailed protocols are provided in the "Experimental Protocols" section below.
-
Usability: If the purity is still within the acceptable range for your specific application, you may be able to use it. However, for sensitive applications such as cell culture, pharmaceutical formulation, or reference standardization, it is highly recommended to use a fresh, non-degraded lot.
Q2: I've observed a change in the solubility of my stored L-Isoleucine. It seems less soluble than before. Why is this happening?
A: A change in solubility can be linked to degradation. The formation of oxidation products or other degradants can alter the physical properties of the compound. Additionally, exposure to humidity can cause the powder to clump, which can affect how readily it dissolves.
-
Troubleshooting Steps:
Q3: My analytical results (e.g., HPLC, NMR) show unexpected peaks for my L-Isoleucine sample. Could this be due to degradation during storage?
A: Yes, the appearance of new peaks in your analytical chromatogram or spectrum is a strong indication of degradation. L-Isoleucine can degrade into several byproducts, especially under oxidative stress.
-
Logical Workflow for Investigation:
Caption: Troubleshooting workflow for unexpected analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid L-Isoleucine?
A: To ensure long-term stability, L-Isoleucine should be stored in a tightly sealed container in a cool, dry, and dark place.[2][3] Specific recommendations are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store below +30°C; 15-25°C is often recommended.[2][4] | Prevents thermally induced degradation. |
| Humidity | Store in a dry area; avoid humidity.[1] | Moisture can promote oxidation and clumping.[1] |
| Light | Protect from direct sunlight.[2][3] | Prevents potential photodegradation. |
| Atmosphere | Store in a tightly sealed container.[2] | Minimizes exposure to air and moisture.[2] |
| Compatibility | Store away from strong oxidizing agents.[1][5] | Prevents chemical reactions and degradation.[1] |
Q2: How does humidity affect the stability of L-Isoleucine?
A: Humidity is a critical factor in the degradation of L-Isoleucine. In the presence of moisture, the compound is more susceptible to oxidation, which can lead to discoloration and the formation of impurities.[1] Furthermore, high humidity can cause the powder to absorb water, leading to caking and handling difficulties.
Q3: Is L-Isoleucine sensitive to light?
Q4: Can L-Isoleucine undergo racemization to D-allo-Isoleucine during storage?
A: Under standard storage conditions (cool, dry, neutral pH), racemization of solid-state L-Isoleucine is highly unlikely. Racemization of amino acids typically requires harsh conditions, such as strong bases, high temperatures, or high-energy radiation, which are not encountered during proper storage.[8] While racemization is a known issue in processes like peptide synthesis or acid/base hydrolysis, it is not a significant concern for the stability of the pure, solid compound in storage.[8] A study on solid-state radiolysis with high-dose gamma radiation did show evidence of radioracemization, but this is an extreme condition not relevant to typical laboratory storage.[9]
Q5: What are the primary degradation products of L-Isoleucine?
A: The main degradation pathways under storage conditions are likely to be oxidation and potentially reactions initiated by light or heat. In biological systems or under harsh chemical conditions, deamination (loss of the amino group) and decarboxylation (loss of the carboxylic acid group) are known degradation pathways.[10] Under severe oxidative stress, a variety of smaller aldehydes, ketones, and acids can be formed.
A simplified diagram of potential degradation starting points is shown below:
Caption: Potential degradation pathways for L-Isoleucine.
Quantitative Data on Degradation
Quantitative stability data for solid L-Isoleucine under standard ICH (International Council for Harmonisation) stability testing conditions is not widely published in readily accessible literature. However, data from stress studies can provide insight into its degradation profile.
Table 1: Degradation of Branched-Chain Amino Acids in Subcritical Water
This table shows the first-order degradation rate constants (k) for L-Isoleucine at very high temperatures in an aqueous environment. While not representative of normal storage, it illustrates the effect of high temperature.
| Temperature (°C) | Rate Constant (k, min⁻¹) |
| 290 | 0.009 |
| 300 | 0.017 |
| 310 | 0.031 |
| 320 | 0.054 |
| 330 | 0.091 |
| Data adapted from a study on the degradation of branched-chain amino acids in subcritical water.[5] |
Table 2: Radiolysis of Solid L-Isoleucine
This table presents the percentage of L-Isoleucine and its main degradation products after exposure to a high dose of gamma radiation (3.2 MGy) in the solid state. This demonstrates the types of products that can form under high-energy conditions.
| Compound | Relative Percentage (%) |
| Unmodified L-Isoleucine | >70% |
| Deamination Product | ~1.5% |
| Decarboxylation Product | ~0.5% |
| Oxidation Product | ~0.2% |
| D-allo-Isoleucine (Racemization) | Not explicitly quantified but observed |
| Data derived from a study on the solid-state radiolysis of L-Isoleucine.[9][11] |
Experimental Protocols
These protocols provide detailed methodologies for assessing the purity and stability of L-Isoleucine.
Protocol 1: Purity Assessment by HPLC (Without Derivatization)
This method is adapted from published procedures for the analysis of underivatized amino acids and is suitable for assessing the purity of L-Isoleucine and detecting polar degradation products.[1][2]
-
Objective: To quantify the purity of an L-Isoleucine sample and detect impurities.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Potassium phosphate monobasic
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade)
-
L-Isoleucine reference standard
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 10 mM potassium phosphate buffer. Dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water and adjust the pH to 7.4 with dilute orthophosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation: Accurately weigh about 25 mg of L-Isoleucine reference standard and dissolve it in Mobile Phase A in a 25 mL volumetric flask to obtain a concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the L-Isoleucine sample to be tested at the same concentration (1 mg/mL) in Mobile Phase A.
-
Chromatographic Conditions:
-
Column: C18 (150 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm[1]
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 100 0 10 100 0 25 50 50 | 30 | 50 | 50 |
-
-
Analysis: Inject the standard and sample solutions. The purity of the sample can be calculated by comparing the peak area of L-Isoleucine in the sample to that of the standard, and by determining the area percentage of any impurity peaks.
-
Protocol 2: Detection of Impurities by Thin-Layer Chromatography (TLC)
TLC is a simple and rapid method to qualitatively assess the presence of impurities.
-
Objective: To visually detect the presence of degradation products in an L-Isoleucine sample.
-
Materials:
-
Silica gel TLC plates
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (for visualization, if applicable)
-
Ninhydrin spray reagent
-
-
Reagents:
-
Solvent System (Mobile Phase): n-butanol, acetic acid, and water in a 12:3:5 ratio by volume.[3]
-
Ninhydrin Reagent: 0.2% ninhydrin in ethanol or acetone.
-
L-Isoleucine reference standard
-
-
Procedure:
-
Chamber Saturation: Pour the solvent system into the TLC chamber to a depth of about 1 cm. Close the chamber and let it saturate for at least 30 minutes.[3]
-
Plate Preparation: Using a pencil, gently draw a starting line about 2 cm from the bottom of the TLC plate.[3]
-
Sample Application:
-
Dissolve the L-Isoleucine reference standard and the test sample in a suitable solvent (e.g., water with a trace of acid) to a concentration of approximately 1-2 mg/mL.
-
Using a capillary tube, apply small spots of the standard and the sample solution onto the starting line, ensuring enough space between them. Allow the spots to dry completely.[2]
-
-
Development: Place the spotted TLC plate into the saturated chamber, ensuring the starting line is above the solvent level. Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[3]
-
Visualization:
-
Analysis: L-Isoleucine will appear as a purple spot. Any degradation products that react with ninhydrin will appear as separate spots with different Rf values. The presence of spots in the sample lane that are not present in the standard lane indicates impurities.
-
Experimental Workflow for Stability Testing
Caption: Workflow for a comprehensive stability study of L-Isoleucine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. aiperodisha.org [aiperodisha.org]
- 5. Analysis of 20 Underivatized Amino Acids [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of Ultraviolet Light Exposure on Proximate Composition, Amino Acid, Fatty Acid, and Micronutrients of Cold Water Fish, “Barilius Vagra” : Oriental Journal of Chemistry [orientjchem.org]
- 8. US4731476A - Process for the separation of L-leucine and L-isoleucine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Amino acids chemical stability submitted to solid state irradiation: the case study of leucine, isoleucine and valine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: A Novel Genetically Encoded Nanosensor versus Traditional Methods for L-Isoleucine Detection
A new era of real-time, in-vivo amino acid monitoring is dawning with the development of a genetically encoded nanosensor for (2S)-2-amino-3-methylpentanoic acid (L-isoleucine). This innovative method, based on Förster Resonance Energy Transfer (FRET), offers significant advantages over conventional analytical techniques. This guide provides a comprehensive comparison of this novel biosensor with established methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and spectrophotometric assays, offering researchers, scientists, and drug development professionals the data and protocols needed to make informed decisions for their specific applications.
The novel genetically encoded isoleucine indicator, hereafter referred to as GEII, enables the real-time monitoring of L-isoleucine concentrations within living cells, a capability that has been largely inaccessible with traditional methods.[1] Established techniques, while highly accurate, are often destructive, time-consuming, and provide only a snapshot of metabolite levels.[1]
Performance Comparison: GEII vs. Traditional Methods
The performance of any analytical method is paramount. The following tables summarize the key quantitative performance metrics for the GEII nanosensor and traditional L-isoleucine detection methods.
| Method | Parameter | Value | Reference |
| GEII Nanosensor | Binding Affinity (Kd) | 63 ± 6 µM | [1] |
| Operating Range | 3 µM to 382 µM | [1] | |
| Specificity | High for L-isoleucine | [1] | |
| HPLC-UV | Limit of Detection (LOD) | 1.20 µg/ml | [2][3] |
| Limit of Quantification (LOQ) | 5.0 µmol/l | [4] | |
| Linearity Range | 1.5 - 150.0 µg/ml | [2][3] | |
| Recovery | 80% - 100% | [4] | |
| LC-MS/MS | Limit of Detection (LOD) | 0.60 µM | [5] |
| Limit of Quantification (LOQ) | 2.0 µM | [5] | |
| Linearity Range | 2.0 - 1500 µM | [5] | |
| Precision (%RSD) | 4 - 10% | [5] | |
| Spectrophotometric Assay | Limit of Detection (LOD) | 1 µg/ml | [6] |
| Linearity Range | 5 - 25 µg/ml | [6] |
Experimental Workflows
Visualizing the experimental process is crucial for understanding the practical differences between these methods.
Figure 1: Experimental workflow for the GEII nanosensor method.
Figure 2: Experimental workflow for a typical HPLC-based method.
Detailed Experimental Protocols
New Method: Genetically Encoded Isoleucine Indicator (GEII)
1. Sensor Construction:
-
The gene encoding the E. coli periplasmic binding protein LivJ is synthesized and cloned into a bacterial expression vector.
-
The genes for Enhanced Cyan Fluorescent Protein (ECFP) and Venus (a yellow fluorescent protein variant) are fused to the N- and C-termini of the LivJ gene, respectively.
2. Protein Expression and Purification:
-
The resulting plasmid is transformed into a suitable E. coli expression strain.
-
The bacteria are cultured, and protein expression is induced (e.g., with IPTG).
-
Cells are harvested, lysed, and the GEII protein is purified using affinity chromatography (e.g., Ni-NTA chromatography if a His-tag is incorporated).
3. In Vitro Characterization:
-
The purified GEII protein is buffer-exchanged into a suitable assay buffer.
-
The fluorescence emission spectrum is recorded upon excitation at the ECFP excitation wavelength (around 435 nm).
-
L-isoleucine is titrated into the protein solution, and the change in the FRET ratio (Venus emission at ~528 nm / ECFP emission at ~475 nm) is measured to determine the binding affinity (Kd).
4. In Vivo Detection:
-
The GEII plasmid is transfected into the target cells (e.g., mammalian cells, yeast, or bacteria).
-
Cells expressing the sensor are identified via fluorescence microscopy.
-
The FRET ratio is monitored in real-time to observe changes in intracellular L-isoleucine concentrations in response to stimuli.
Traditional Method: High-Performance Liquid Chromatography (HPLC-UV)
1. Sample Preparation:
-
For biological samples, proteins are precipitated using an agent like sulfosalicylic acid.[4]
-
The sample is centrifuged, and the supernatant is collected.
-
The sample is filtered through a 0.22 µm filter before injection.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient elution is often employed, starting with a high percentage of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and gradually increasing the percentage of an organic solvent like acetonitrile.[7][8]
-
Detection: UV detection is performed at a wavelength of approximately 210-225 nm.[7][8]
3. Quantification:
-
A standard curve is generated by injecting known concentrations of L-isoleucine.
-
The peak area of L-isoleucine in the sample chromatogram is integrated.
-
The concentration of L-isoleucine in the sample is determined by comparing its peak area to the standard curve.
Traditional Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
1. Sample Preparation:
-
Similar to HPLC, protein precipitation is performed for biological samples.[5]
-
An internal standard (e.g., isotopically labeled L-isoleucine) is added to the sample for accurate quantification.[5]
2. LC-MS/MS Conditions:
-
Chromatography: A mixed-mode or HILIC column can be used to achieve separation from isomers like leucine and alloisoleucine.[5]
-
Mobile Phase: A gradient of ammonium formate in water and acetonitrile is a common choice.[9]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for L-isoleucine and its internal standard are monitored.[5][9]
3. Quantification:
-
A calibration curve is constructed using known concentrations of L-isoleucine and the internal standard.
-
The ratio of the peak area of the analyte to the internal standard is calculated for both the standards and the samples.
-
The concentration of L-isoleucine in the sample is determined from the calibration curve.
Traditional Method: Spectrophotometric Assay
1. Principle:
-
This method often relies on an enzymatic reaction. For instance, leucine dehydrogenase can be used, which oxidatively deaminates branched-chain amino acids, including isoleucine, with the concurrent reduction of NAD+ to NADH.[10]
2. Assay Procedure:
-
The plasma or sample extract is mixed with a buffer containing NAD+ and leucine dehydrogenase.[10]
-
The increase in absorbance at 340 nm, corresponding to the formation of NADH, is measured over time (kinetic assay) or after the reaction has gone to completion (endpoint assay).[10]
3. Quantification:
-
The concentration of L-isoleucine is calculated based on the change in absorbance and the molar extinction coefficient of NADH.
-
A standard curve of known L-isoleucine concentrations is used for calibration.
Conclusion
The new genetically encoded nanosensor, GEII, represents a significant advancement in the field of amino acid detection. Its ability to provide real-time, in-vivo measurements opens up new avenues for research in cellular metabolism, drug discovery, and diagnostics. While traditional methods like HPLC and LC-MS/MS will continue to be valuable for their high accuracy and established protocols in specific applications, the GEII sensor offers a unique and powerful tool for dynamic studies in living systems. The choice of method will ultimately depend on the specific research question, the required sample throughput, and the desired level of spatial and temporal resolution.
References
- 1. Systematic comparisons of various spectrophotometric and colorimetric methods to measure concentrations of protein, peptide and amino acid: detectable limits, linear dynamic ranges, interferences, practicality and unit costs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. METHODS AND OBJECTS OF CHEMICAL ANALYSIS [moca.net.ua]
- 3. researchgate.net [researchgate.net]
- 4. jbcgenetics.com [jbcgenetics.com]
- 5. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectrophometric assay for measuring branched-chain amino acid concentrations: application for measuring the sensitivity of protein metabolism to insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of L-isoleucine metabolic pathways in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the metabolic pathways of L-isoleucine in key model organisms: Homo sapiens (humans), Escherichia coli (a bacterium), and Saccharomyces cerevisiae (a yeast). This comparison highlights the fundamental differences in isoleucine biosynthesis and catabolism, offering insights for metabolic engineering, drug development, and studies of inborn errors of metabolism.
Overview of L-Isoleucine Metabolism
L-isoleucine is an essential branched-chain amino acid (BCAA) for humans, meaning it must be obtained through diet.[1] In contrast, many microorganisms, including E. coli and S. cerevisiae, can synthesize isoleucine de novo. The catabolism of isoleucine, however, shares more similarities across these species, ultimately feeding into central carbon metabolism.
Comparative Summary of L-Isoleucine Metabolism
The following table summarizes the key differences in L-isoleucine metabolism between humans, E. coli, and S. cerevisiae.
| Feature | Homo sapiens (Humans) | Escherichia coli | Saccharomyces cerevisiae |
| Biosynthesis Capability | None (Essential Amino Acid) | Yes | Yes |
| Primary Biosynthetic Precursor | N/A | L-Threonine | L-Threonine |
| Key Biosynthetic Enzymes | N/A | Threonine deaminase (IlvA), Acetohydroxy acid synthase (IlvB/IlvI/IlvH), Dihydroxy-acid dehydratase (IlvD), Branched-chain amino acid transaminase (IlvE) | Threonine deaminase (ILV1), Acetolactate synthase (ILV2/ILV6), Acetohydroxyacid reductoisomerase (ILV5), Dihydroxyacid dehydratase (ILV3), Branched-chain amino acid transaminase (BAT1/BAT2) |
| Alternative Biosynthetic Pathways | N/A | Yes, "underground" pathways utilizing promiscuous enzyme activities have been identified.[2][3] | Not well-documented |
| Primary Site of Catabolism | Skeletal muscle, liver | Cytosol | Mitochondria and Cytosol |
| Initial Catabolic Step | Transamination by Branched-chain amino acid transaminase (BCAT) | Transamination by Branched-chain amino acid transaminase (IlvE) | Transamination by Branched-chain amino acid transaminases (BAT1, BAT2)[4] |
| Key Catabolic Intermediates | α-keto-β-methylvalerate, Acetyl-CoA, Propionyl-CoA | α-keto-β-methylvalerate, Acetyl-CoA, Propionyl-CoA | α-keto-β-methylvalerate, Acetyl-CoA, Propionyl-CoA |
| Final Catabolic Products | Acetyl-CoA, Succinyl-CoA (from Propionyl-CoA) | Acetyl-CoA, Succinyl-CoA (from Propionyl-CoA) | Acetyl-CoA, Succinyl-CoA (from Propionyl-CoA) |
| Metabolic Classification | Both Glucogenic and Ketogenic | Both Glucogenic and Ketogenic | Both Glucogenic and Ketogenic |
L-Isoleucine Biosynthesis Pathways
As an essential amino acid, humans lack the enzymatic machinery for L-isoleucine biosynthesis. In contrast, both E. coli and S. cerevisiae possess a conserved pathway starting from L-threonine.
L-Isoleucine Biosynthesis in E. coli
The canonical pathway for L-isoleucine biosynthesis in E. coli is a five-step process initiated by the deamination of L-threonine.[5]
References
- 1. Isoleucine Metabolism: Pathways, Regulation, and Physiological Significance - Creative Proteomics [creative-proteomics.com]
- 2. Underground isoleucine biosynthesis pathways in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Underground isoleucine biosynthesis pathways in E. coli | eLife [elifesciences.org]
- 4. The Effects of Catabolism Relationships of Leucine and Isoleucine with BAT2 Gene of Saccharomyces cerevisiae on High Alcohols and Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to Enhance l-Isoleucine Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-Isoleucine Quantification Assays
For researchers, scientists, and drug development professionals, the accurate quantification of L-isoleucine is critical in various fields, from cell culture media optimization to clinical diagnostics. This guide provides a comparative overview of three common analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and a colorimetric assay. We present a summary of their performance characteristics, detailed experimental protocols, and a workflow for cross-validation.
Performance Characteristics
The choice of an L-isoleucine quantification assay depends on the specific requirements of the study, including sensitivity, sample matrix, and available instrumentation. The following table summarizes the key performance metrics for HPLC-UV, LC-MS/MS, and a colorimetric method to aid in selecting the most appropriate technique.
| Parameter | HPLC-UV[1][2] | LC-MS/MS[3] | Colorimetric Assay[4][5] |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation followed by mass analysis. | Derivatization followed by absorbance measurement. |
| Linearity Range | 75–175 µg/mL | 2.0–1500 µM | 5-25 µg/mL |
| Limit of Detection (LOD) | 4.37 to 44.61 μg/mL | 0.60 µM | 1 µg/mL |
| Limit of Quantification (LOQ) | 13.26 to 135.21 μg/mL | 2.0 µM | 5 µg/mL |
| Precision (%RSD) | 0.28–1.92% | 4–10% | Intra-day: 0.58-2.52%, Inter-day: 0.58-4.48% |
| Recovery | 97.91–101.11% | 89–95% (relative to external group mean) | 95.73-104.82% |
| Sample Throughput | Moderate | High | High |
| Instrumentation Cost | Moderate | High | Low |
| Specificity | Good, but may require derivatization to resolve isomers.[6] | Excellent, can distinguish between isomers like leucine and isoleucine.[7][8] | Lower, potential for interference from other amino acids. |
Experimental Protocols
Detailed methodologies for each of the discussed assays are provided below. These protocols are based on established methods and offer a starting point for implementation in your laboratory.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method allows for the simultaneous determination of multiple amino acids without the need for pre- or post-column derivatization.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., CLC-C18)[1]
Reagents:
-
Phosphate buffer (10 mM, pH 7.4)[1]
-
Acetonitrile[1]
-
L-Isoleucine standard
-
Water (HPLC grade)
-
80% water–20% acetonitrile and 20% water–80% acetonitrile for needle wash[9]
Procedure:
-
Mobile Phase Preparation: Prepare a 10 mM phosphate buffer and adjust the pH to 7.4. Filter and degas the buffer and acetonitrile.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve powdered dietary supplements in the phosphate buffer, stir for 15 minutes, and filter before injection.[1]
-
-
Standard Curve Preparation:
-
Prepare a stock solution of L-isoleucine in the mobile phase.
-
Perform serial dilutions to create standards within the desired concentration range (e.g., 75–175 µg/mL).[2]
-
-
Analysis:
-
Inject the standards and samples.
-
Quantify L-isoleucine by comparing the peak area of the sample to the standard curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method is suitable for complex biological matrices and can distinguish between isomeric amino acids.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.[3]
-
A suitable column for amino acid analysis (e.g., mixed-mode Intrada column).[7]
Reagents:
-
Methanol (LC-MS grade)[7]
-
Internal standards (e.g., isotopically labeled L-isoleucine)[7]
-
Ammonium formate[3]
-
Water (LC-MS grade)
Procedure:
-
Sample Preparation:
-
For plasma samples, perform protein precipitation by adding methanol containing the internal standard to the plasma (a common ratio is 1:3, sample to methanol).[7]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further diluted.
-
-
Chromatographic Conditions:
-
Use an isocratic or gradient elution method depending on the complexity of the sample. For branched-chain amino acids, an isocratic method on a mixed-mode column can be effective.[7]
-
The mobile phase can consist of aqueous ammonium formate and an organic solvent like methanol or acetonitrile.
-
-
Mass Spectrometry Conditions:
-
Standard Curve and QC Preparation:
-
Prepare a calibration curve using a surrogate matrix (e.g., phosphate-buffered saline with bovine serum albumin) spiked with known concentrations of L-isoleucine and a constant concentration of the internal standard.[3]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Analysis:
-
Inject the prepared standards, QCs, and samples.
-
Quantify L-isoleucine by calculating the ratio of the analyte peak area to the internal standard peak area and comparing it to the calibration curve.
-
Colorimetric Assay
This method is based on the derivatization of amino acids to produce a colored product that can be measured using a spectrophotometer. It is a simple and cost-effective method suitable for high-throughput screening.
Instrumentation:
-
Spectrophotometer or microplate reader
-
Water bath
Reagents:
-
L-isoleucine standard
Procedure:
-
Standard Preparation:
-
Sample Preparation:
-
Dilute samples to fall within the linear range of the assay.
-
-
Derivatization Reaction:
-
Measurement:
-
Quantification:
-
Construct a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of L-isoleucine in the samples from the standard curve.
-
Cross-Validation Workflow
To ensure the reliability and comparability of results between different L-isoleucine quantification assays, a cross-validation process is essential. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for cross-validation of analytical methods.
This guide provides a foundational understanding of different L-isoleucine quantification assays. The selection of the most suitable method will ultimately be guided by the specific analytical needs, available resources, and the nature of the samples to be analyzed. Rigorous validation and cross-validation are paramount to ensure data quality and reliability.
References
- 1. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. moca.net.ua [moca.net.ua]
- 7. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Chemical Synthesis Routes for L-Isoleucine
For Researchers, Scientists, and Drug Development Professionals
L-isoleucine, an essential branched-chain amino acid, is a critical component in numerous pharmaceutical and biotechnological applications. While microbial fermentation is the dominant method for industrial-scale production, chemical synthesis routes offer valuable alternatives, particularly for the synthesis of isotopically labeled L-isoleucine and its analogs. This guide provides a comparative overview of prominent chemical synthesis methodologies for L-isoleucine, presenting available quantitative data, detailed experimental protocols for key reactions, and visual representations of the synthetic pathways.
Comparative Performance of L-Isoleucine Chemical Synthesis Routes
Direct comparative studies of different chemical routes for L-isoleucine synthesis are limited in publicly available literature. The following table summarizes representative data for key asymmetric synthesis strategies, including data for structurally similar amino acids where direct L-isoleucine data is unavailable, to provide an indication of the potential efficacy of these methods.
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Yield (%) | Enantiomeric Excess (ee %) | Purity (%) | Reaction Time | Notes |
| Asymmetric Strecker Synthesis | 2-Methylbutanal, Chiral Amine (e.g., (R)-phenylglycine amide), NaCN, AcOH | Chiral Auxiliary | 76-93 (for tert-leucine analog) | >99 (for tert-leucine analog) | High (after crystallization) | 96 hours | Data for a structurally similar amino acid, (S)-tert-leucine. The method relies on crystallization-induced asymmetric transformation. |
| Nickel-Catalyzed Cross-Coupling | Racemic α-haloglycine derivatives, Alkylzinc reagents | Chiral Nickel/pybox catalyst | Up to 84 (for various unnatural α-amino acids) | Up to 97 (for various unnatural α-amino acids) | Not specified | Not specified | Provides access to a broad range of unnatural α-amino acids. |
| Alkylation with Chiral Auxiliary | (1S)-(+)-3-carene derived tricyclic iminolactone, Alkyl halides | Phase-transfer catalyst | 86-94 (for α-methyl-α-amino acids) | >98 (diastereomeric excess) | High | Not specified | Data for a class of α-methyl-α-amino acids. The chiral auxiliary is recoverable. |
Key Chemical Synthesis Methodologies
The Strecker Synthesis
The Strecker synthesis is a classic and versatile method for the synthesis of racemic α-amino acids. It involves a three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.
Experimental Protocol: Racemic Strecker Synthesis of Isoleucine
-
Formation of α-Aminonitrile:
-
In a well-ventilated fume hood, 2-methylbutanal is dissolved in a suitable solvent, such as ethanol or a mixture of water and ethanol.
-
Ammonium chloride (NH₄Cl) and sodium cyanide (NaCN) are added to the solution. The reaction mixture is stirred at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
The α-aminonitrile intermediate is then extracted from the reaction mixture using an organic solvent.
-
-
Hydrolysis to Racemic Isoleucine:
-
The crude α-aminonitrile is subjected to hydrolysis, typically by heating with a strong acid (e.g., 6M HCl) or a strong base (e.g., NaOH solution).
-
After hydrolysis is complete, the solution is neutralized to the isoelectric point of isoleucine to precipitate the amino acid.
-
The crude isoleucine is then collected by filtration, washed, and can be further purified by recrystallization.
-
Asymmetric Strecker Synthesis
To overcome the limitation of producing a racemic mixture, the Strecker synthesis can be modified to be asymmetric. This is often achieved by using a chiral auxiliary, such as a chiral amine, which directs the addition of the cyanide to one face of the imine intermediate, leading to an excess of one enantiomer.
Experimental Protocol: Asymmetric Strecker Synthesis of an L-Isoleucine Analog
This protocol is based on the synthesis of (S)-tert-leucine, a close structural analog of L-isoleucine, and is illustrative of the general procedure.
-
In Situ Formation of Chiral Imine and Cyanide Addition:
-
(R)-phenylglycine amide hydrochloride (chiral auxiliary) and pivaldehyde (analogous to 2-methylbutanal) are dissolved in water.
-
A solution of sodium cyanide in acetic acid is added at a controlled temperature (e.g., 23-28 °C).
-
The reaction mixture is heated to a specific temperature (e.g., 70 °C) and stirred for an extended period (e.g., 30 hours). During this time, one diastereomer of the α-aminonitrile selectively precipitates.
-
The solid product is collected by filtration, washed, and dried. This crystallization-induced asymmetric transformation results in a high diastereomeric excess.
-
-
Conversion to the L-Amino Acid:
-
The diastereomerically pure α-aminonitrile is then converted to the target L-amino acid through a series of chemical transformations, which typically involve hydrolysis of the nitrile and cleavage of the chiral auxiliary. The auxiliary can often be recovered and reused.
-
Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another multicomponent reaction that produces hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium carbonate. The resulting hydantoin can then be hydrolyzed to the corresponding amino acid. Similar to the Strecker synthesis, the classical Bucherer-Bergs reaction yields a racemic product.
Experimental Protocol: Bucherer-Bergs Synthesis of Isoleucine Precursor
-
Hydantoin Formation:
-
2-Methylbutanal, potassium cyanide (KCN), and ammonium carbonate ((NH₄)₂CO₃) are combined in a solvent such as aqueous ethanol.
-
The mixture is heated in a sealed vessel under pressure.
-
After the reaction is complete, the mixture is cooled, and the resulting 5-sec-butylhydantoin precipitates and is collected by filtration.
-
-
Hydrolysis to Racemic Isoleucine:
-
The hydantoin is hydrolyzed to isoleucine by heating with a strong base, such as barium hydroxide or sodium hydroxide.
-
The resulting solution is neutralized with acid to precipitate the racemic isoleucine.
-
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described chemical synthesis routes for L-isoleucine.
Caption: The reaction pathway of the classical Strecker synthesis.
Caption: Asymmetric Strecker synthesis employing a chiral auxiliary.
Caption: The Bucherer-Bergs reaction pathway for isoleucine synthesis.
Assessing the Purity of Commercially Available L-Isoleucine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of L-isoleucine, an essential branched-chain amino acid, is of paramount importance in research, pharmaceutical development, and cell culture applications. Impurities can significantly impact experimental outcomes, protein synthesis, and the safety and efficacy of therapeutic products. This guide provides a comprehensive comparison of commercially available L-isoleucine, detailing analytical methodologies to assess purity and offering insights into potential contaminants.
Comparative Analysis of Commercial L-Isoleucine
The purity of L-isoleucine can vary between suppliers, primarily due to differences in manufacturing processes, which can include fermentation or chemical synthesis. High-purity L-isoleucine is critical for applications such as peptide synthesis, cell culture media formulation, and pharmaceutical preparations. Below is a summary of typical purity specifications and impurity profiles for commercially available L-isoleucine, compiled from various supplier certificates of analysis.
Table 1: Comparison of Typical Purity Specifications for Commercial L-Isoleucine
| Parameter | Supplier A (Pharmaceutical Grade) | Supplier B (Biochemistry Grade) | Supplier C (Research Grade) |
| Assay (on dried basis) | 98.5 - 101.5%[1] | ≥ 99.0%[2] | ≥ 98% (HPLC) |
| Specific Rotation | +38.9° to +41.8°[1] | Not Specified | Not Specified |
| Loss on Drying | ≤ 0.3%[1] | Not Specified | Not Specified |
| Residue on Ignition | ≤ 0.1%[3] | Not Specified | Not Specified |
| Chloride (Cl) | ≤ 0.02%[3] | Not Specified | Not Specified |
| Sulfate (SO₄) | ≤ 0.03% | Not Specified | Not Specified |
| Heavy Metals (as Pb) | ≤ 20 ppm[3] | < 0.001%[2] | Not Specified |
| Iron (Fe) | ≤ 10 ppm | Not Specified | Not Specified |
| Ammonium (NH₄) | ≤ 0.02% | < 0.01%[2] | Not Specified |
| Foreign Amino Acids | ≤ 0.5%[2] | ≤ 0.5%[2] | Not Specified |
| Endotoxins | Tested | Not Specified | Not Specified |
Experimental Protocols for Purity Assessment
Accurate determination of L-isoleucine purity requires robust analytical methods. The following section details protocols for key experiments to identify and quantify potential impurities.
High-Performance Liquid Chromatography (HPLC) for Related Amino Acid Impurities
HPLC is a powerful technique for separating and quantifying closely related amino acids, such as the isomers leucine and alloisoleucine.
Objective: To quantify related amino acid impurities in an L-isoleucine sample.
Materials:
-
L-isoleucine sample
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reference standards for L-isoleucine, L-leucine, L-valine, and L-alloisoleucine
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the L-isoleucine sample in Mobile Phase A to a concentration of 1 mg/mL.
-
Standard Preparation: Prepare a stock solution containing L-isoleucine, L-leucine, L-valine, and L-alloisoleucine at a concentration of 1 mg/mL each in Mobile Phase A. Prepare a series of dilutions for calibration curves.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 75% A, 25% B
-
25-30 min: 75% A, 25% B
-
30-35 min: Return to initial conditions
-
-
-
Analysis: Inject the standards and the sample solution. Identify and quantify impurities by comparing retention times and peak areas to the calibration curves.
Chiral HPLC for Enantiomeric Purity
The presence of the D-enantiomer of isoleucine is a critical purity parameter, especially in pharmaceutical applications. Chiral HPLC can effectively separate and quantify D- and L-isoleucine.
Objective: To determine the enantiomeric purity of L-isoleucine.
Materials:
-
L-isoleucine sample
-
HPLC system with a UV or fluorescence detector
-
Chiral stationary phase (CSP) column (e.g., crown ether-based or teicoplanin-based)[4][5]
-
Mobile Phase: As recommended by the column manufacturer (e.g., a mixture of acetonitrile, ethanol, water, and trifluoroacetic acid)[4]
-
Reference standards for D-isoleucine and L-isoleucine
Procedure:
-
Sample Preparation: Dissolve the L-isoleucine sample in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL).
-
Standard Preparation: Prepare solutions of D-isoleucine and L-isoleucine in the mobile phase.
-
Chromatographic Conditions:
-
Follow the column manufacturer's recommendations for flow rate and temperature.
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or fluorescence detection after derivatization.
-
-
Analysis: Inject the standards and the sample. The presence of a peak corresponding to the retention time of D-isoleucine indicates enantiomeric impurity. Quantify based on the peak area relative to the L-isoleucine peak.
Thin-Layer Chromatography (TLC) for General Impurity Screening
TLC is a simple and rapid method for the qualitative screening of non-volatile impurities.
Objective: To qualitatively assess the presence of other amino acids and ninhydrin-positive substances.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing Chamber
-
Mobile Phase: n-butanol, acetic acid, and water (12:3:5 by volume)[6]
-
L-isoleucine sample
-
Reference standards of common amino acids
-
Ninhydrin spray reagent (0.2% in ethanol)
Procedure:
-
Sample Preparation: Dissolve the L-isoleucine sample and reference standards in a suitable solvent (e.g., 0.1 M HCl) to a concentration of 1-2 mg/mL.
-
Spotting: Apply 1-2 µL of each sample and standard solution to the baseline of the TLC plate.
-
Development: Place the plate in the developing chamber saturated with the mobile phase. Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, dry it, and spray with the ninhydrin reagent. Heat the plate at 100-105°C for 5-10 minutes.
-
Analysis: Compare the Rf values and the intensity of any secondary spots in the sample lane with the standards. Any spots other than the principal spot for L-isoleucine represent impurities.[7]
Visualizing the Workflow for L-Isoleucine Purity Assessment
The following diagram illustrates a typical workflow for assessing the purity of a commercial L-isoleucine sample.
Caption: Workflow for L-Isoleucine Purity Assessment.
Signaling Pathway of L-Isoleucine in mTORC1 Activation
L-isoleucine, along with other branched-chain amino acids, plays a crucial role in activating the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation.
Caption: L-Isoleucine in mTORC1 Signaling.
References
- 1. ichimarutrading.co.jp [ichimarutrading.co.jp]
- 2. Certificate of Analysis [alphachemika.co]
- 3. nacalai.com [nacalai.com]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. crsubscription.com [crsubscription.com]
- 7. Separation of Amino Acids by Thin Layer Chromatography (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling (2S)-2-amino-3-methylpentanoic Acid
This document provides crucial safety and logistical information for the handling of (2S)-2-amino-3-methylpentanoic acid, also known as L-Isoleucine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining the integrity of laboratory operations.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are paramount to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Use Cases |
| Eyes/Face | Safety glasses with side-shields or goggles | Essential for all handling procedures to protect against dust particles and splashes. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | Should be worn at all times when handling the substance. Inspect gloves for integrity before each use. |
| Body | Laboratory coat | To be worn over personal clothing to protect against contamination. |
| Respiratory | NIOSH-approved respirator | Recommended when handling large quantities or when there is a potential for aerosol or dust generation. Use in a well-ventilated area is a minimum requirement.[1][2] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is critical for safety and experimental success.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, concentration, and hazard information.
-
Ensure the Safety Data Sheet (SDS) is readily accessible.
2. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible substances such as strong oxidizing agents.
-
The storage area should be clearly marked with the identity of the substance.
3. Handling and Use:
-
All handling should be conducted in a designated area, preferably within a chemical fume hood, especially when weighing or transferring the solid form to control dust.
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly with soap and water after handling the chemical.[1][3]
-
In case of accidental contact, follow the first-aid measures outlined in the SDS. For eye contact, flush with plenty of water for at least 15 minutes. For skin contact, wash with soap and water.[1][3]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste material, including unused chemical and contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled waste container.
2. Waste Disposal:
-
Dispose of the chemical waste through an approved hazardous waste disposal facility.[1]
-
Do not dispose of the chemical down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for chemical waste disposal.
Workflow for Safe Handling
The following diagram illustrates the key steps in the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
